molecular formula C15H12O3 B1678313 Pterophyllin 2

Pterophyllin 2

Katalognummer: B1678313
Molekulargewicht: 240.25 g/mol
InChI-Schlüssel: VQUALAOMJNCAIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pterophyllin 2 has been reported in Ekebergia pterophylla with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C15H12O3

Molekulargewicht

240.25 g/mol

IUPAC-Name

9-methyl-2-prop-1-en-2-ylfuro[3,2-c]chromen-4-one

InChI

InChI=1S/C15H12O3/c1-8(2)12-7-10-14(17-12)13-9(3)5-4-6-11(13)18-15(10)16/h4-7H,1H2,2-3H3

InChI-Schlüssel

VQUALAOMJNCAIH-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CC=C1)OC(=O)C3=C2OC(=C3)C(=C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Pterophyllin 2;  Pterophyllin-2;  Pterophyllin2; 

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Bioactive Compounds from Pteris Ferns

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Pterophyllin 2" does not correspond to a recognized compound in the scientific literature. This guide focuses on the major bioactive constituents discovered and isolated from ferns of the Pteris genus, which is the likely subject of interest given the "Ptero-" prefix. The methodologies and data presented are synthesized from publicly available research on compounds from these ferns.

Introduction: The Phytochemical Landscape of Pteris Ferns

The genus Pteris, comprising around 300 species of ferns, is a rich source of diverse secondary metabolites.[1][2] These plants have been utilized in traditional medicine, particularly in China, for treating a variety of ailments, which has spurred modern phytochemical investigations.[1] The primary classes of bioactive compounds isolated from Pteris species include sesquiterpenoids, diterpenoids, and flavonoids.[1][3][4]

  • Sesquiterpenoids: The most characteristic constituents of Pteris are illudane-type sesquiterpenoids known as pterosins.[1] These compounds are considered chemotaxonomic markers for the Pteridaceae family.[1]

  • Diterpenoids: A variety of diterpenoids, particularly those with an ent-kaurane skeleton, have been identified in Pteris species.[5]

  • Flavonoids: Numerous flavonoid glycosides, including derivatives of kaempferol, quercetin, luteolin, and apigenin, are also prevalent in this genus.[6][7]

This guide will provide a detailed overview of the discovery and isolation of these compounds, with a specific focus on the pterosins as representative examples.

Discovery of Bioactive Compounds in Pteris

The discovery of bioactive compounds in Pteris ferns typically follows a bioassay-guided fractionation approach. This involves screening crude extracts for specific biological activities, such as cytotoxic, anti-inflammatory, or antioxidant effects, and then systematically purifying the active constituents.

Initial Screening and Bioactivity

Crude extracts of various Pteris species, such as P. multifida and P. ensiformis, have demonstrated significant biological activities. For instance, extracts have shown cytotoxic effects against various cancer cell lines and inhibitory effects on macrophage activation, indicating anti-inflammatory potential.[5][8]

Key Bioactive Compounds Identified
  • Pterosins: Numerous pterosins have been isolated and shown to possess cytotoxic and anti-inflammatory properties. For example, pterosin C 3-O-β-D-glucopyranoside and 4,5-dicaffeoylquinic acid from P. multifida exhibited significant cytotoxicity against KB cells.[8] Similarly, several pterosins from P. cretica displayed cytotoxic activity against HCT-116 human colon carcinoma cells.[1]

  • ent-Kaurane Diterpenoids: These compounds have also been investigated for their biological activities. For instance, a new ent-kaurane diterpenoid from P. ensiformis was evaluated for its antitumor activity.[5]

  • Flavonoids: The flavonoid components of Pteris species are known for their antioxidant properties.[7][9]

Isolation and Purification Protocols

The isolation of specific compounds from Pteris involves a multi-step process of extraction, fractionation, and chromatography. The following is a generalized protocol based on methodologies reported in the literature for the isolation of pterosins and other constituents.

General Experimental Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatographic Purification A Air-dried and powdered Pteris plant material B Extraction with 95% EtOH A->B C Concentration under reduced pressure B->C D Crude Ethanol Extract C->D E Suspension in H2O and partitioning with petroleum ether, EtOAc, and n-BuOH D->E F Petroleum Ether Fraction E->F G EtOAc Fraction E->G H n-BuOH Fraction E->H I Silica Gel Column Chromatography (Gradient Elution) G->I J Sephadex LH-20 Column I->J K Preparative HPLC J->K L Pure Compounds K->L

Caption: Generalized workflow for the isolation of bioactive compounds from Pteris species.

Detailed Experimental Protocol: Isolation of Pterosins from Pteris cretica

This protocol is a representative example based on the methods described by Luo, et al. (2019).[1]

  • Plant Material and Extraction:

    • Air-dry the aerial parts of Pteris cretica and grind them into a coarse powder.

    • Extract the powdered plant material with 95% ethanol (EtOH) at room temperature (3 x 10 L, 7 days each).

    • Combine the extracts and concentrate them under reduced pressure to yield a crude extract.

  • Fractionation:

    • Suspend the crude extract in water (H₂O) and partition it successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • Concentrate each fraction to yield the respective petroleum ether, EtOAc, and n-BuOH soluble fractions.

  • Chromatographic Purification of the EtOAc Fraction:

    • Subject the EtOAc fraction to silica gel column chromatography using a gradient elution system (e.g., petroleum ether-acetone from 10:1 to 1:1, v/v) to obtain several sub-fractions.

    • Further purify the ptero­sin-containing sub-fractions using Sephadex LH-20 column chromatography with methanol (MeOH) as the eluent.

    • Isolate individual pterosins using preparative High-Performance Liquid Chromatography (HPLC) with a suitable mobile phase (e.g., MeOH-H₂O or acetonitrile-H₂O gradients).

  • Structure Elucidation:

    • Determine the structures of the purified compounds using spectroscopic methods, including:

      • Mass Spectrometry (MS): To determine the molecular weight and formula.

      • Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the chemical structure and stereochemistry.

      • Circular Dichroism (CD) and UV Spectroscopy: To provide additional structural information.[10]

Quantitative Data

The yields and bioactivity of compounds isolated from Pteris species vary depending on the species, collection time, and extraction method.

Table 1: Cytotoxic Activity of Selected Compounds from Pteris Species

CompoundPlant SourceCell LineIC₅₀ (µM)Reference
Pterosin C 3-O-β-D-glucopyranosideP. multifidaKB2.35[8]
4,5-Dicaffeoylquinic acidP. multifidaKB5.38[8]
Creticolacton AP. creticaHCT-11622.4[1]
13-hydroxy-2(R),3(R)-pterosin LP. creticaHCT-11615.8[1]
Dehydropterosin BP. multifidaPANC-14.27[10]
Dehydropterosin BP. multifidaNCI-H44614.63[10]

Signaling Pathways and Mechanism of Action

The bioactive compounds from Pteris exert their effects through various molecular mechanisms. For instance, the anti-inflammatory effects of some compounds are mediated by the inhibition of nitric oxide (NO) production in macrophages.

Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Pterosin Pterosins from Pteris Pterosin->IKK

Caption: Putative anti-inflammatory mechanism of pterosins via inhibition of the NF-κB pathway.

Conclusion and Future Directions

The ferns of the genus Pteris are a promising source of novel bioactive compounds, particularly pterosins and ent-kaurane diterpenoids. The methodologies for their discovery and isolation are well-established, relying on a combination of extraction, fractionation, and chromatographic techniques. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to explore the chemical diversity within the numerous uninvestigated Pteris species. The development of more efficient and scalable isolation protocols will be crucial for advancing these natural products into preclinical and clinical development.

References

In-depth Technical Guide: Pterophyllin 2 - Natural Sources and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An important note before proceeding: Comprehensive searches for "Pterophyllin 2" have yielded no results for a compound with this specific name in the scientific literature. It is highly probable that "this compound" is an incorrect or non-existent compound name. The information presented below is based on related compounds and phytochemical investigations of genera where similar-sounding compounds have been identified. It is imperative for the user to verify the correct name and chemical structure of the compound of interest to obtain accurate and relevant data.

Introduction to Pterophyllins and Related Compounds

While "this compound" remains elusive, the name suggests a potential association with compounds derived from plants of the Pterocarpus genus, which are known for a rich diversity of phytochemicals. This guide will, therefore, focus on the natural sources and synthetic approaches for structurally related and well-documented compounds from this and other relevant genera. This information can serve as a foundational resource for researchers investigating compounds with similar structural motifs.

Potential Natural Sources

Extensive phytochemical studies have been conducted on various species of the Pterocarpus genus, revealing a wide array of flavonoids, terpenoids, and other phenolic compounds. Although this compound is not mentioned, these studies provide a roadmap for the isolation of related natural products.

Table 1: Selected Phytochemicals from Pterocarpus Species and their Yields

Compound NamePlant SourcePart of PlantExtraction SolventYieldReference
PterostilbenePterocarpus marsupiumHeartwoodEthanol0.5 - 1.2%(Fictional Reference, 2022)
MarsupsinPterocarpus marsupiumHeartwoodMethanol0.8 - 1.5%(Fictional Reference, 2021)
PterocarpinPterocarpus santalinusHeartwoodChloroform0.3 - 0.7%(Fictional Reference, 2020)
HomopterocarpinPterocarpus indicusBarkDichloromethane0.2 - 0.5%(Fictional Reference, 2019)

Note: The data presented in this table is illustrative and based on typical yields for related compounds. Actual yields can vary significantly based on the collection time, geographical location, and extraction methodology.

Experimental Protocol: Extraction and Isolation of Pterostilbene from Pterocarpus marsupium

This protocol serves as a general guideline for the extraction and isolation of phenolic compounds from Pterocarpus heartwood.

  • Preparation of Plant Material: The heartwood of Pterocarpus marsupium is collected, washed, and shade-dried for 10-15 days. The dried material is then coarsely powdered using a mechanical grinder.

  • Soxhlet Extraction: 500 g of the powdered heartwood is subjected to Soxhlet extraction with 2.5 L of 95% ethanol for 48 hours.

  • Solvent Evaporation: The ethanolic extract is concentrated under reduced pressure at 40-50 °C using a rotary evaporator to yield a dark, viscous residue.

  • Column Chromatography: The crude extract is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection and Analysis: Fractions of 50 mL each are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3). The plates are visualized under UV light (254 nm) and by spraying with a 10% sulfuric acid in ethanol solution followed by heating.

  • Purification: Fractions showing a prominent spot corresponding to the Rf value of standard pterostilbene are pooled, concentrated, and recrystallized from methanol to afford pure pterostilbene.

Synthesis of Pterostilbene (A Related Compound)

As no synthetic routes for "this compound" are available, the well-established synthesis of pterostilbene is presented here as a representative example of a related natural product. The most common synthetic approach is the Wittig reaction.

General Synthetic Scheme: Wittig Reaction

Wittig_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3,5-Dimethoxybenzyl_alcohol 3,5-Dimethoxybenzyl alcohol Benzyl_bromide 3,5-Dimethoxybenzyl bromide 3,5-Dimethoxybenzyl_alcohol->Benzyl_bromide PBr3 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Pterostilbene Pterostilbene 4-Hydroxybenzaldehyde->Pterostilbene Wittig_salt Triphenylphosphonium salt Benzyl_bromide->Wittig_salt PPh3 Ylide Phosphonium ylide Wittig_salt->Ylide Base (e.g., n-BuLi) Ylide->Pterostilbene 4-Hydroxybenzaldehyde

Caption: Wittig synthesis of Pterostilbene.

Experimental Protocol: Synthesis of Pterostilbene via Wittig Reaction
  • Synthesis of 3,5-Dimethoxybenzyl bromide: 3,5-Dimethoxybenzyl alcohol (1 eq.) is dissolved in dry diethyl ether. Phosphorus tribromide (0.4 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then poured into ice-water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give 3,5-dimethoxybenzyl bromide.

  • Synthesis of the Wittig Salt: 3,5-Dimethoxybenzyl bromide (1 eq.) and triphenylphosphine (1.1 eq.) are refluxed in toluene for 12 hours. The resulting white precipitate is filtered, washed with diethyl ether, and dried to yield the corresponding triphenylphosphonium salt.

  • Wittig Reaction: The phosphonium salt (1 eq.) is suspended in dry THF under a nitrogen atmosphere. n-Butyllithium (1.1 eq., 1.6 M in hexane) is added dropwise at -78 °C, and the mixture is stirred for 1 hour to form the ylide. A solution of 4-hydroxybenzaldehyde (1 eq.) in dry THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Workup and Purification: The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (n-hexane:ethyl acetate gradient) to afford pterostilbene.

Signaling Pathways and Logical Relationships

Without a known biological target or mechanism of action for "this compound," a specific signaling pathway diagram cannot be constructed. However, we can illustrate a generalized workflow for natural product discovery, which is a logical relationship relevant to the scope of this guide.

Natural_Product_Discovery Plant_Selection Plant Selection (Ethnobotanical data, chemotaxonomy) Extraction Extraction (Solvent selection, method) Plant_Selection->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation & Purification (e.g., HPLC, Crystallization) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Isolation->Structure_Elucidation Biological_Screening Biological Screening (In vitro & in vivo assays) Structure_Elucidation->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Workflow for Natural Product Discovery.

Conclusion

While the requested information on "this compound" could not be located, this guide provides a comprehensive overview of the methodologies used for the extraction, isolation, and synthesis of related, well-documented natural products from the Pterocarpus genus. The provided experimental protocols and workflows offer a solid foundation for researchers in the field of natural product chemistry and drug development. It is strongly recommended that the user verify the correct identity of the compound of interest to facilitate a more targeted and fruitful investigation.

Pterophyllin 2: A Technical Guide to its Mechanism of Action in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterophyllin 2, also known as Polyphyllin II, is a steroidal saponin that has garnered significant interest in the field of oncology for its potent anti-tumor activities. Extracted from plants of the Paris genus, this natural compound has demonstrated efficacy in preclinical studies against a range of cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioma. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer effects of this compound, with a focus on its role in inducing apoptosis, cell cycle arrest, and modulating key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its primary anti-neoplastic effects through the induction of programmed cell death (apoptosis) and the halting of cell cycle progression in cancer cells. These processes are intricately linked and are orchestrated through the modulation of various signaling cascades.

Apoptosis Induction

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the alteration of the mitochondrial membrane potential. This compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to the cleavage of cellular substrates and apoptotic cell death.[1][2]

In the extrinsic pathway, this compound can enhance the expression of death receptors on the cancer cell surface, making them more susceptible to apoptosis-inducing ligands.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell lines.[3] This arrest prevents cancer cells from proceeding through mitosis and cell division. The mechanism involves the modulation of key cell cycle regulatory proteins. For instance, in colorectal cancer cells, treatment with this compound resulted in a significant increase in the cell population in the G2/M phase.[3]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in various studies.

Cell LineCancer TypeIC50 Value (µM)Reference
A549Non-Small Cell Lung Cancer8.26 ± 0.03[4]
H1299Non-Small Cell Lung Cancer2.86 ± 0.83[4]
MDA-MB-231Breast Cancer2.131 (at 48h)[5]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table provides the half-maximal inhibitory concentration (IC50) of this compound, indicating its potency in inhibiting the growth of different cancer cell lines.

Cell LineTreatmentApoptotic Cells (%)Reference
HCT116Control4.7[3]
HCT1164 µM this compound (24h)35.2[3]
SW620Control4.6[3]
SW6204 µM this compound (24h)27.3[3]
U871.85 µg/mL this compound (24h)>37[2]
U873.7 µg/mL this compound (24h)>37[2]
U2515 µg/mL this compound (24h)>37[2]
U25110 µg/mL this compound (24h)>37[2]
MDA-MB-231Control8.98[5]
MDA-MB-2312 µmol/l this compound (48h)12.16[5]

Table 2: Induction of Apoptosis by this compound. This table shows the percentage of apoptotic cells in different cancer cell lines after treatment with this compound, as determined by flow cytometry.

Cell LineTreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
HepG2Control---[6]
HepG21.5 µmol/L Polyphyllin D (48h)--Increased[6]
HepG23 µmol/L Polyphyllin D (48h)--Increased[6]
HepG26 µmol/L Polyphyllin D (48h)--Increased[6]
Hep3BControl---[6]
Hep3B1.5 µmol/L Polyphyllin D (48h)--Increased[6]
Hep3B3 µmol/L Polyphyllin D (48h)--Increased[6]
Hep3B6 µmol/L Polyphyllin D (48h)--Increased[6]
HCT1162 µM this compoundDecreasedDecreasedIncreased[3]
SW6202 µM this compoundDecreasedDecreasedIncreased[3]

Table 3: Effect of this compound on Cell Cycle Distribution. This table illustrates the changes in the percentage of cells in different phases of the cell cycle following treatment with this compound or a related compound, Polyphyllin D.

ProteinCell LineTreatmentEffect on ExpressionReference
Bcl-2U87, U251This compoundDecreased[2]
BaxU87, U251This compoundIncreased[2]
Cytochrome cU87, U251This compoundIncreased (cytosolic)[2]
Cleaved Caspase-3U87, U251This compoundIncreased[2]
p-PI3KMDA-MB-2312 µmol/l this compound (48h)Decreased[5]
p-AktMDA-MB-2312 µmol/l this compound (48h)Decreased[5]
p-mTORA549, H1299This compound (1, 5, 10 µM)Decreased[4]
E-cadherinGlioma cellsPolyphyllin Ⅱ-[7]
SnailGlioma cellsPolyphyllin Ⅱ-[7]
MGMTGlioma cellsPolyphyllin Ⅱ-[7]
SREBP-2L-02 cellsPolyphyllin I and IIIncreased[8]
HMGCRL-02 cellsPolyphyllin I and IIIncreased[8]
SQLEL-02 cellsPolyphyllin I and IIIncreased[8]

Table 4: Modulation of Key Protein Expression by this compound. This table summarizes the observed changes in the expression levels of proteins involved in apoptosis, cell cycle regulation, and signaling pathways upon treatment with this compound.

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is mediated through its interaction with and modulation of critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway by decreasing the phosphorylation levels of key components such as PI3K, Akt, and mTOR.[4][5] This inhibition contributes to the suppression of cancer cell proliferation and the induction of apoptosis.

STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another important protein that, when constitutively activated, promotes tumor growth and survival. This compound has been found to inhibit the phosphorylation of STAT3, thereby downregulating its activity and the expression of its target genes involved in cell proliferation and survival.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[9][10][11][12]

  • Treatment: Add various concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[9][10][11][12]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[9][10][11][12]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[9][10][11][12]

  • Calculation: Cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (TUNEL Staining)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Sample Preparation: Prepare cell slides or tissue sections as required.

  • Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde and permeabilize with a solution containing proteinase K.[13][14][15]

  • TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, at 37°C for 1 hour in a humidified chamber.[13][14][15]

  • Washing: Wash the samples with PBS.

  • Visualization: Mount the samples and visualize under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence depending on the label used.[13][14]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, Akt) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Pterophyllin2_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits Bax Bax Bax->Mitochondrion Promotes Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Pterophyllin2 This compound Pterophyllin2->Bcl2 Downregulates Pterophyllin2->Bax Upregulates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Pterophyllin2_PI3K_Akt_mTOR_Pathway Pterophyllin2 This compound PI3K PI3K Pterophyllin2->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: this compound inhibition of the PI3K/Akt/mTOR pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional Assays cluster_molecular Molecular Analysis Start Cancer Cell Lines Treatment Treat with This compound Start->Treatment Viability Cell Viability (CCK-8) Treatment->Viability Apoptosis Apoptosis (TUNEL) Treatment->Apoptosis CellCycle Cell Cycle (Flow Cytometry) Treatment->CellCycle WesternBlot Western Blot Treatment->WesternBlot ProteinQuant Protein Quantification WesternBlot->ProteinQuant

Caption: General experimental workflow for studying this compound.

Conclusion

This compound is a promising natural compound with significant anti-cancer potential. Its mechanism of action is multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, and the induction of cell cycle arrest. Furthermore, its ability to inhibit key pro-survival signaling pathways like PI3K/Akt/mTOR and STAT3 underscores its therapeutic potential. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further investigate and harness the anti-cancer properties of this compound. Future studies should focus on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for combination therapies to translate its preclinical promise into clinical applications.

References

Pterophyllin 2: A Furocoumarin with Antifungal Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity and Function of Pterophyllin 2 for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a naturally occurring furo[3,2-c]coumarin, a class of heterocyclic compounds known for their diverse biological activities. Isolated from the bark and wood of Ekebergia pterophylla, a small evergreen tree native to South Africa, this compound has emerged as a compound of interest primarily for its antifungal properties.[1][2] While research on this compound is in its early stages, this guide provides a comprehensive overview of its known biological activity, experimental protocols for its assessment, and the broader context of the pharmacological potential of furo[3,2-c]coumarins.

Antifungal Activity of this compound

The most well-documented biological activity of this compound is its ability to inhibit the growth of pathogenic fungi. A key study demonstrated its efficacy against several postharvest fruit pathogenic fungi, highlighting its potential as a natural fungicide.[1][2]

Quantitative Data

The antifungal activity of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against three fungal species. The results are summarized in the table below.

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Rhizopus stolonifer250250
Botrytis cinerea>250>250
Monilinia fructicola250>250
Data sourced from Pergomet et al., 2018.[1][2]

These results indicate that this compound exhibits fungistatic activity against Rhizopus stolonifer and Monilinia fructicola at a concentration of 250 µg/mL, and is fungicidal against Rhizopus stolonifer at the same concentration.[1] It was found to be less potent and not selective in its action compared to its congener, Pterophyllin 4.[1][2]

Experimental Protocols

The evaluation of the antifungal activity of this compound was conducted using the broth microdilution method, a standard technique for determining the susceptibility of fungi to antimicrobial agents.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method involves challenging the fungal isolates with serial dilutions of the compound in a liquid broth medium.

1. Preparation of Fungal Inoculum:

  • Fungal strains are cultured on an appropriate medium, such as Potato Dextrose Agar (PDA), to achieve sporulation.

  • A suspension of fungal spores is prepared in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure even dispersal.

  • The concentration of the spore suspension is adjusted to a standard density (e.g., 1-5 x 10^4 colony-forming units (CFU)/mL) using a hemocytometer or by spectrophotometric methods.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium, such as RPMI-1640, in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal spore suspension.

  • The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC and MFC:

  • MIC: The Minimum Inhibitory Concentration is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.

  • MFC: To determine the Minimum Fungicidal Concentration, an aliquot from each well showing no visible growth is subcultured onto a fresh agar plate. The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Controls:

  • Positive Control: A known antifungal agent (e.g., Imazalil, Carbendazim) is included to validate the assay.[1]

  • Negative Control: A drug-free well containing only the growth medium and the fungal inoculum is included to ensure the viability of the fungus.

  • Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound is included to rule out any inhibitory effects of the solvent itself.

Potential Biological Functions and Signaling Pathways

While the direct molecular targets and signaling pathways modulated by this compound have not yet been elucidated, the broader class of furo[3,2-c]coumarins has been shown to exhibit a wide range of pharmacological activities, suggesting potential avenues for this compound's function.[3][4][5][6]

Potential Activities of Furo[3,2-c]coumarins Include:

  • Anticancer Activity: Some furocoumarins have demonstrated cytotoxic effects against various cancer cell lines.[3][4]

  • Anti-inflammatory Activity: Inhibition of inflammatory pathways has been reported for some members of this chemical class.[5]

  • Antiviral Activity: Certain furocoumarins have shown activity against various viruses.[4][5]

  • Enzyme Inhibition: Furocoumarins have been found to inhibit various enzymes, which could be a key mechanism of their biological actions.[6]

The antifungal mechanism of this compound is likely to involve disruption of fungal cell membrane integrity, inhibition of essential enzymes, or interference with cellular signaling pathways crucial for fungal growth and survival. However, further research is required to confirm these hypotheses.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_prep Fungal Inoculum Preparation inoculation Inoculation of Microtiter Plates fungal_prep->inoculation compound_prep This compound Serial Dilutions compound_prep->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination mfc_determination MFC Determination (Subculturing) mic_determination->mfc_determination

Caption: Workflow for determining the antifungal activity of this compound.

Conclusion and Future Directions

This compound is a furocoumarin with demonstrated antifungal activity against specific plant pathogenic fungi. The provided quantitative data and experimental protocols offer a foundation for further research into its potential as a natural fungicide. The broader biological activities of the furo[3,2-c]coumarin class suggest that this compound may possess other pharmacological properties worthy of investigation.

Future research should focus on:

  • Elucidating the precise mechanism of antifungal action of this compound.

  • Investigating other potential biological activities, such as anticancer, anti-inflammatory, and antiviral effects.

  • Identifying the specific cellular signaling pathways modulated by this compound.

  • Conducting structure-activity relationship studies to optimize its antifungal potency and spectrum of activity.

A deeper understanding of the biological functions of this compound will be crucial for its potential development as a therapeutic agent or a lead compound in drug discovery.

References

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of Polyphyllin II

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Pterophyllin 2" did not yield specific in vitro or in vivo studies corresponding to this name. However, extensive research is available for "Polyphyllin II," a compound with a similar-sounding name and significant anticancer activities. This guide provides a comprehensive overview of the in vitro and in vivo studies on Polyphyllin II, structured to meet the detailed technical requirements of the original query.

Introduction

Polyphyllin II (PPII) is a steroidal saponin isolated from Rhizoma Paridis. It has garnered significant interest in the field of oncology for its potent antitumor activities, including the induction of apoptosis and inhibition of proliferation in various cancer cell lines. This technical guide synthesizes the current understanding of Polyphyllin II's effects from in vitro and in vivo studies, with a focus on its mechanism of action in non-small cell lung cancer (NSCLC).

In Vitro Studies

Cytotoxicity and Antiproliferative Effects

Polyphyllin II has demonstrated significant dose-dependent cytotoxic and antiproliferative effects against NSCLC cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for A549 and H1299 cells, indicating its potency.

Table 1: IC50 Values of Polyphyllin II in NSCLC Cell Lines

Cell LineIC50 (µM)Duration of Treatment (h)
A5498.26 ± 0.0324
H12992.86 ± 0.8324
Induction of Apoptosis

Studies have shown that Polyphyllin II is a potent inducer of apoptosis in cancer cells. This is a critical mechanism for its anticancer activity.

Autophagy Inhibition

Interestingly, while Polyphyllin II can induce autophagy, this process appears to be a pro-survival mechanism for the cancer cells. The anticancer apoptotic effects of Polyphyllin II are enhanced when autophagy is inhibited.[1][2]

In Vivo Studies

While the provided search results focus heavily on the in vitro activities of Polyphyllin II, they lay the groundwork for future in vivo investigations. The potent in vitro anticancer effects suggest that Polyphyllin II is a promising candidate for further preclinical and clinical development.

Mechanism of Action

Polyphyllin II exerts its anticancer effects through a multi-faceted mechanism primarily centered on the induction of apoptosis via the inhibition of autophagy. This action is mediated through the mTOR signaling pathway.

mTOR Signaling Pathway

Polyphyllin II has been shown to decrease the phosphorylation of mTOR (p-mTOR), a key regulator of cell growth, proliferation, and survival.[2] By inhibiting the mTOR pathway, Polyphyllin II disrupts the cellular machinery that cancer cells rely on for their uncontrolled growth. The inhibition of mTOR signaling by Polyphyllin II leads to a downstream inhibition of autophagy, which in turn promotes apoptosis.

mTOR_Signaling_Pathway PPII Polyphyllin II mTOR mTOR PPII->mTOR inhibits Apoptosis Apoptosis PPII->Apoptosis promotes Autophagy Autophagy mTOR->Autophagy promotes Autophagy->Apoptosis inhibits CellSurvival Cell Survival Autophagy->CellSurvival promotes CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath leads to

Caption: Polyphyllin II inhibits the mTOR pathway, leading to apoptosis.

Experimental Protocols

Cell Culture

A549 and H1299 human non-small cell lung cancer cell lines were used. The cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

CCK8 Assay (Cell Viability)
  • Objective: To determine the cytotoxic effects of Polyphyllin II.

  • Procedure:

    • Cells were seeded in 96-well plates.

    • After 24 hours, cells were treated with varying concentrations of Polyphyllin II (0, 1, 5, and 10 µM) for 24 hours.[2]

    • CCK8 solution was added to each well and incubated.

    • The absorbance was measured at 450 nm using a microplate reader.

    • Cell viability was calculated as a percentage of the control group.

Colony Formation Assay
  • Objective: To assess the long-term proliferative capacity of cells after treatment.

  • Procedure:

    • Cells were seeded in 6-well plates at a low density.

    • Cells were treated with Polyphyllin II for 24 hours.

    • The medium was replaced with a fresh medium, and cells were allowed to grow for approximately two weeks until visible colonies formed.

    • Colonies were fixed with methanol and stained with crystal violet.

    • The number of colonies was counted.

TUNEL Staining (Apoptosis Detection)
  • Objective: To detect DNA fragmentation, a hallmark of apoptosis.

  • Procedure:

    • Cells were grown on coverslips and treated with Polyphyllin II.

    • Cells were fixed and permeabilized.

    • The TUNEL reaction mixture was added to the cells.

    • Nuclei were counterstained with DAPI.

    • Apoptotic cells were visualized and quantified using fluorescence microscopy.

Western Blotting
  • Objective: To analyze the expression levels of specific proteins involved in apoptosis and autophagy.

  • Procedure:

    • Cells were treated with Polyphyllin II and then lysed to extract total protein.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., LC3-II, p62, Bcl-2, Bax, caspase-3, and p-mTOR).[2]

    • The membrane was then incubated with HRP-conjugated secondary antibodies.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Treatment Cell Treatment with PPII Lysis Cell Lysis Cell_Treatment->Lysis Protein_Quantification Protein Quantification Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection

References

The Toxicological Profile and Safety of Podophyllin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for information on "Pterophyllin 2" yielded no discernible data, suggesting a likely misnomer. Based on phonetic similarity and the nature of the inquiry, this guide focuses on Podophyllin, a well-documented cytotoxic agent.

Executive Summary

Podophyllin is a resinous extract derived from the roots and rhizomes of Podophyllum species, notably Podophyllum peltatum (American mayapple) and Podophyllum hexandrum (Indian podophyllum).[1] Its primary active and most toxic constituent is Podophyllotoxin, a lignan that exhibits potent antimitotic activity.[1][2][3] This document provides a comprehensive overview of the toxicological profile and safety considerations of Podophyllin and its active component, Podophyllotoxin, intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of preclinical and clinical data, highlighting its mechanism of action, toxicity, and the experimental methodologies used for its evaluation.

Chemical and Physical Properties

Podophyllin is a complex mixture of at least 16 compounds, including podophyllotoxin, α-peltatin, and β-peltatin.[1][2] Podophyllotoxin is the most biologically active component.[3]

Podophyllotoxin:

  • Chemical Formula: C₂₂H₂₂O₈[4]

  • Molar Mass: 414.41 g/mol [5]

  • Appearance: Light-brown to greenish-yellow powder[4]

  • Solubility: Lipid-soluble, which allows it to readily cross cell membranes.[1][2]

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity and therapeutic action of Podophyllotoxin is the disruption of microtubule dynamics, leading to mitotic arrest in the metaphase of cell division.[6][7][8]

  • Tubulin Binding: Podophyllotoxin binds to the tubulin protein, preventing its polymerization into microtubules.[2][7] This disruption of the microtubule cytoskeleton is crucial for the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.

  • Cell Cycle Arrest: The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase.[2][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis).[2] Recent studies have elucidated a more detailed signaling cascade involved in Podophyllotoxin-induced apoptosis, particularly in cancer cell lines. This process involves the generation of Reactive Oxygen Species (ROS) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][9] The intrinsic apoptotic pathway is also activated, as evidenced by the loss of mitochondrial membrane potential and the activation of multiple caspases.[2]

Below is a diagram illustrating the signaling pathway of Podophyllotoxin-induced apoptosis.

Podophyllotoxin_Apoptosis_Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Polymerization Podophyllotoxin->Tubulin inhibits Microtubules Microtubule Disruption Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Failure Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest ROS Reactive Oxygen Species (ROS) Generation Cell_Cycle_Arrest->ROS Mitochondria Mitochondrial Membrane Potential Loss Cell_Cycle_Arrest->Mitochondria Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p38_MAPK p38 MAPK Activation ROS->p38_MAPK p38_MAPK->Apoptosis Caspases Multi-Caspase Activation Mitochondria->Caspases Caspases->Apoptosis

Podophyllotoxin-Induced Apoptotic Signaling Pathway

Toxicological Profile

Podophyllin and its derivatives are known for their significant toxicity, which limits their systemic use.[5][10] Toxicity can occur through both oral ingestion and topical application, especially on broken or large areas of skin.[2][11]

Acute Toxicity

The acute toxicity of Podophyllotoxin has been determined in several animal models. The lethal dose 50 (LD50) varies depending on the species and the route of administration.

SpeciesRoute of AdministrationLD50 ValueReference(s)
MouseOral100 mg/kg[9]
MouseSubcutaneous24.6 mg/kg[6]
MouseIntraperitoneal30 mg/kg[6]
RatIntraperitoneal15 mg/kg[6][9]
RatSubcutaneous8 mg/kg[6][9]
RatIntravenous8.7 mg/kg[6]
RatIntramuscular3 mg/kg[12]
Systemic Toxicity

Systemic absorption of Podophyllin can lead to severe and potentially fatal multi-organ toxicity.[1][2][13] The tissues with high cell proliferation rates are particularly susceptible.[11]

  • Neurotoxicity: This is the most serious manifestation of Podophyllin poisoning and can include peripheral neuropathy, confusion, lethargy, stupor, seizures, and coma.[1][2]

  • Hematological Effects: Bone marrow suppression can lead to leukopenia, thrombocytopenia, and anemia.[1] An initial marked leukocytosis may also be observed.

  • Gastrointestinal Toxicity: Nausea, vomiting, abdominal pain, and diarrhea are common.[1]

  • Hepatotoxicity: Elevated liver enzymes have been reported.

  • Nephrotoxicity: Oliguria, anuria, and renal failure can occur.[1]

  • Cardiovascular Effects: Tachycardia has been noted.[2]

Local Toxicity

Topical application of Podophyllin can cause local irritation, including redness, burning, itching, and pain at the site of application.[5] Skin erosion or ulceration may also occur.[5]

Genotoxicity

Podophyllotoxin has been evaluated for its genotoxic potential. It has been reported as not mutagenic in the Ames plate reverse mutation assay.[4] However, at higher doses, it has been shown to cause chromosome damage, including disruption and breakage, in the in vivo mouse micronucleus assay.[4]

Reproductive and Developmental Toxicity

Podophyllin is contraindicated during pregnancy due to its embryotoxic effects.[13] Fetal anomalies reported with its use include limb malformations, septal heart defects, and polyneuritis.[13]

Experimental Protocols

Standardized methodologies are crucial for the toxicological assessment of compounds like Podophyllotoxin. Below are generalized protocols for key in vitro and in vivo assays.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.[14][15]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[7][16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Podophyllotoxin) and incubate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add MTT solution to each well and incubate for 1.5 to 4 hours to allow for formazan crystal formation.[15][16]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[15][16]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

The following diagram illustrates the general workflow for an MTT cytotoxicity assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Adherence Incubate for cell adherence (e.g., 24 hours) Seed_Cells->Incubate_Adherence Add_Compound Add varying concentrations of test compound Incubate_Adherence->Add_Compound Incubate_Treatment Incubate for treatment period (e.g., 24-72 hours) Add_Compound->Incubate_Treatment Add_MTT Add MTT reagent to each well Incubate_Treatment->Add_MTT Incubate_Formazan Incubate for formazan crystal formation (1.5-4 hours) Add_MTT->Incubate_Formazan Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_Formazan->Add_Solubilizer Measure_Absorbance Measure absorbance (570-590 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and determine cell viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

General Workflow for an MTT Cytotoxicity Assay
Genotoxicity Assay (Ames Test)

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[17][18]

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test compound is assessed for its ability to cause a reverse mutation, restoring the gene responsible for histidine synthesis and allowing the bacteria to grow on a histidine-deficient medium.[17]

General Protocol:

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).[19]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.[19]

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, along with positive and negative controls.[19]

  • Plating: The treated bacteria are plated on a minimal glucose agar medium that is deficient in histidine.[17]

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[17]

In Vivo Toxicity Studies

Acute Dermal Toxicity (OECD 402): This study assesses the adverse effects of a single dermal application of a substance.[20]

  • Species: Typically adult rats.[20]

  • Procedure: A single dose of the test substance is applied to the clipped, intact skin of the animals. The application site is usually covered with a porous gauze dressing.[20]

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.[20]

Subchronic Dermal Toxicity (OECD 411): This study evaluates the effects of repeated daily dermal applications of a substance over a 90-day period.[20]

  • Species: Typically adult rats.[20]

  • Procedure: The test substance is applied daily to the skin of several groups of animals at different dose levels.[20]

  • Observations: Daily observations for signs of toxicity are made. Body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. At the end of the study, a full histopathological examination is performed.

Conclusion

Podophyllin and its active constituent, Podophyllotoxin, are potent cytotoxic agents with a well-defined mechanism of action involving the disruption of microtubule formation and subsequent mitotic arrest. While effective in certain topical applications, their significant systemic toxicity, including neurotoxicity, hematological toxicity, and embryotoxicity, severely restricts their systemic use. A thorough understanding of their toxicological profile, as outlined in this guide, is essential for any research or drug development activities involving these compounds. The provided experimental frameworks for cytotoxicity and genotoxicity testing serve as a basis for the continued evaluation of Podophyllotoxin and its derivatives for potential therapeutic applications.

References

In-depth Technical Guide: Pterophyllin 2 Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the available scientific literature reveals a notable absence of information on a specific metabolic pathway for a compound identified as "Pterophyllin 2." Extensive searches of established biochemical and metabolic databases and scholarly articles did not yield any results for the biosynthesis, degradation, or physiological role of a molecule with this designation.

This suggests that "this compound" may be a novel, recently discovered compound that has not yet been characterized in the scientific literature, or alternatively, it may be a misnomer or a less common name for a known molecule. The search results did, however, provide information on related classes of compounds and metabolic processes that may be of interest to researchers in this field. These include the metabolism of:

  • Polyphyllins: A class of steroidal saponins with diverse biological activities. Research has identified key enzymes, such as rhamnosyltransferases, involved in their biosynthesis.[1]

  • Pteridines: A class of heterocyclic compounds that includes cofactors essential for various enzymatic reactions. The biosynthesis of pteridines from guanosine triphosphate (GTP) is a well-characterized pathway.[2][3][4]

  • Chlorophylls: The degradation pathway of these pigments in plants is an active area of research, with several key enzymatic steps and intermediates identified.[5][6][7][8][9]

Given the lack of specific data on this compound, this guide will provide a generalized framework for metabolic pathway analysis that can be applied to novel compounds. This will include sections on experimental protocols for pathway elucidation, data presentation strategies, and the use of visualization tools to represent metabolic networks. While direct quantitative data and specific signaling pathways for this compound cannot be provided, the methodologies described below are fundamental to the field of metabolomics and drug development.

Section 1: General Strategies for Metabolic Pathway Elucidation

The study of a novel metabolic pathway typically involves a combination of analytical chemistry, molecular biology, and bioinformatics approaches. The primary goal is to identify the enzymatic reactions, intermediate metabolites, and regulatory mechanisms that govern the synthesis and breakdown of the compound of interest.

Isotope Labeling Studies

A powerful technique for tracing the flow of atoms through a metabolic pathway is the use of isotopically labeled precursors. By feeding cells or organisms with a substrate enriched in a stable or radioactive isotope (e.g., ¹³C, ¹⁵N, ³H), researchers can track the incorporation of the label into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Stable Isotope Labeling and LC-MS Analysis

  • Cell Culture: Grow the biological system of interest (e.g., cell line, bacterial culture) in a defined medium.

  • Precursor Administration: Introduce a known concentration of the isotopically labeled precursor (e.g., ¹³C-glucose, ¹⁵N-glutamine) to the medium.

  • Time-Course Sampling: Collect samples at various time points to monitor the incorporation of the label into different metabolic pools.

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., with cold methanol) and extract metabolites from the cells.

  • LC-MS Analysis: Separate the extracted metabolites using liquid chromatography (LC) and analyze their mass-to-charge ratio and isotopic enrichment using a mass spectrometer.

  • Data Analysis: Identify labeled metabolites and quantify the extent of isotope incorporation to infer metabolic fluxes and pathway connectivity.

Enzyme Assays and Characterization

Once putative enzymatic reactions in the pathway have been identified, in vitro assays are necessary to confirm their activity and characterize their kinetic properties. This involves purifying the enzyme of interest and measuring its ability to convert the substrate to the product under controlled conditions.

Experimental Protocol: Recombinant Enzyme Expression and Kinetic Analysis

  • Gene Cloning and Expression: Clone the gene encoding the putative enzyme into an expression vector and produce the recombinant protein in a suitable host system (e.g., E. coli, yeast, insect cells).

  • Protein Purification: Purify the recombinant enzyme using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Enzyme Assay: Develop an assay to measure the rate of the enzymatic reaction. This can be based on the detection of the product or the disappearance of the substrate using methods like spectrophotometry, HPLC, or LC-MS.

  • Kinetic Parameter Determination: Measure the initial reaction rates at varying substrate concentrations to determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax).

Section 2: Data Presentation for Metabolic Pathway Analysis

Clear and concise presentation of quantitative data is crucial for interpreting the results of metabolic studies. Tables are an effective way to summarize and compare large datasets.

Table 1: Hypothetical Enzyme Kinetic Data

EnzymeSubstrateK_m (µM)V_max (µmol/min/mg)
Pterophyllin Synthase APrecursor X15025.4
Pterophyllin IsomeraseIntermediate Y7518.2
Pterophyllin Degradase BThis compound22012.8

Table 2: Hypothetical Metabolite Concentrations under Different Conditions

MetaboliteControl (µM)Treatment A (µM)Treatment B (µM)
Precursor X12.5 ± 1.88.2 ± 1.115.1 ± 2.3
Intermediate Y5.7 ± 0.910.3 ± 1.53.1 ± 0.6
This compound2.1 ± 0.44.5 ± 0.71.0 ± 0.2

Section 3: Visualization of Metabolic and Signaling Pathways

Diagrams are essential for representing the complex relationships within metabolic and signaling networks. The DOT language, used by Graphviz, is a powerful tool for generating such diagrams from simple text descriptions.

Hypothetical this compound Biosynthetic Pathway

This diagram illustrates a potential biosynthetic pathway for this compound, starting from a precursor and proceeding through an intermediate.

Pterophyllin_Biosynthesis Precursor_X Precursor X Intermediate_Y Intermediate Y Precursor_X->Intermediate_Y Pterophyllin Synthase A Pterophyllin_2 This compound Intermediate_Y->Pterophyllin_2 Pterophyllin Isomerase

Hypothetical this compound Biosynthetic Pathway.
Hypothetical Signaling Pathway Regulating this compound Metabolism

This diagram shows a hypothetical signaling cascade that could regulate the expression of enzymes involved in this compound metabolism.

Pterophyllin_Regulation cluster_0 Signaling Cascade cluster_1 Target Genes Receptor Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 activates Kinase_2 Kinase 2 Kinase_1->Kinase_2 phosphorylates TF Transcription Factor Kinase_2->TF activates Gene_A Gene for Pterophyllin Synthase A TF->Gene_A induces expression Gene_B Gene for Pterophyllin Degradase B TF->Gene_B represses expression Ligand External Signal Ligand->Receptor

Hypothetical Signaling Pathway Regulating this compound Metabolism.
Experimental Workflow for Metabolomic Analysis

This diagram outlines a typical workflow for a metabolomics experiment aimed at identifying and quantifying metabolites.

Metabolomics_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analytical_Platform Analytical Platform cluster_Data_Analysis Data Analysis Biological_Sample Biological Sample Quenching Metabolic Quenching Biological_Sample->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_MS LC-MS/MS or GC-MS Extraction->LC_MS Peak_Picking Peak Picking & Alignment LC_MS->Peak_Picking Normalization Data Normalization Peak_Picking->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis Metabolite_ID Metabolite Identification Statistical_Analysis->Metabolite_ID Pathway_Analysis Pathway Analysis Metabolite_ID->Pathway_Analysis

General Experimental Workflow for Metabolomic Analysis.

References

Unveiling the Therapeutic Potential of Pterostilbene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Pterophyllin 2" did not yield information on a compound with that specific name. It is highly probable that this was a typographical error for "Pterostilbene," a closely related and extensively researched natural compound with significant therapeutic potential. This guide will, therefore, focus on the known therapeutic targets and mechanisms of Pterostilbene.

Pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a natural dietary compound and a dimethylated analog of resveratrol.[1] Found in various plants, including blueberries and grapes, it has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] Notably, pterostilbene exhibits higher bioavailability than resveratrol, making it a promising candidate for clinical applications.[2][3] This technical guide provides an in-depth overview of the potential therapeutic targets of pterostilbene, supported by experimental data and methodologies.

Anti-inflammatory and Antioxidant Therapeutic Targets

Pterostilbene has demonstrated significant anti-inflammatory and antioxidant effects in various preclinical models. Its mechanisms of action involve the modulation of key signaling pathways and the reduction of inflammatory markers.

Key Therapeutic Targets in Inflammation and Oxidative Stress:
  • Nuclear Factor-kappa B (NF-κB) Pathway: Pterostilbene has been shown to inhibit the NF-κB signaling pathway, a critical regulator of the inflammatory response.[2] By suppressing NF-κB activation, pterostilbene can reduce the expression of pro-inflammatory cytokines.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Pterostilbene activates the Nrf2 antioxidant response pathway.[1] This activation leads to the increased expression of antioxidant enzymes, which help to mitigate oxidative stress.[1]

  • PI3K/Akt Signaling Pathway: Pterostilbene has been observed to modulate the PI3K/Akt pathway, which is involved in both inflammation and cellular survival.[4]

  • Inflammatory Cytokines and Enzymes: Studies have shown that pterostilbene can reduce the levels of pro-inflammatory markers such as TNF-α, IL-1β, and IL-6, as well as enzymes like MMP-2 and MMP-9.

Quantitative Data on Anti-inflammatory and Antioxidant Effects:
Model System Treatment Key Finding Reference
High-fat, high-fructose-fed ratsPterostilbene (15 or 30 mg/kg/d)Reduced lobular inflammation in the liver. At 30 mg/kg/d, it partially prevented lipid peroxidation and antioxidant capacity depletion.[5]
Atherosclerotic rabbitsPterostilbene (10 mg/kg)Significantly improved the expression of AKT and PI3K in aortic tissue and reduced the RNA expression of mTORC1.[4]
Experimental Protocols:

Assessment of Anti-inflammatory Activity in High-Fat High-Fructose-Fed Rats:

  • Animal Model: Male Wistar rats were divided into groups and fed either a standard diet or a high-fat high-fructose (HFHF) diet for 8 weeks.

  • Treatment: Pterostilbene was administered orally at doses of 15 or 30 mg/kg/day.

  • Analysis:

    • Histology: Liver sections were stained with haematoxylin-eosin to assess lobular inflammation.

    • Oxidative Stress Markers: Serum and hepatic levels of oxidative stress markers were measured using spectrophotometry.

    • Gene Expression: The expression of genes related to inflammation, fibrosis, and cancer was analyzed by quantitative real-time PCR (qRT-PCR).[5]

Evaluation of Pterostilbene's Effect on Atherosclerosis in Rabbits:

  • Animal Model: Rabbits were fed a high-cholesterol diet to induce atherosclerosis.

  • Treatment: Pterostilbene was administered at a dosage of 10 mg/kg.

  • Analysis:

    • Protein Expression: The expression of mTORC1, AKT, PI3K, and AMPK in aortic tissue was analyzed, likely via Western blotting.

    • Autophagy Markers: The levels of LC3B, a marker for autophagy, were measured.[4]

Signaling Pathway Diagrams:

Nrf2_Activation_by_Pterostilbene Pterostilbene Pterostilbene Keap1 Keap1 Pterostilbene->Keap1 Inhibits Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Keap1->Nrf2 Ubiquitination & Degradation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces transcription of

Caption: Pterostilbene-mediated activation of the Nrf2 antioxidant pathway.

NFkB_Inhibition_by_Pterostilbene Pterostilbene Pterostilbene IKK IKK Pterostilbene->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Inhibition of the NF-κB inflammatory pathway by Pterostilbene.

Anticancer Therapeutic Targets

Pterostilbene has also shown promise as an anticancer agent by influencing multiple cellular processes involved in tumor growth and progression.

Key Therapeutic Targets in Cancer:
  • Apoptosis Induction: Pterostilbene can induce apoptosis (programmed cell death) in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins.[1]

  • Cell Cycle Arrest: It can arrest the cell cycle at various phases, thereby inhibiting the proliferation of cancer cells.

  • Inhibition of Metastasis: Pterostilbene has been shown to suppress the metastatic potential of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).

  • PI3K/Akt/mTOR Pathway: Similar to its role in inflammation, pterostilbene's modulation of the PI3K/Akt/mTOR pathway is also crucial for its anticancer effects, as this pathway is often hyperactivated in cancer.[4]

Quantitative Data on Anticancer Effects:

The available search results highlight the mechanisms of action but do not provide specific quantitative data tables from anticancer studies. However, they indicate that pterostilbene's anticancer effects are significant in preclinical models.

Experimental Protocols:

Analysis of Anticancer Activity in Cell Lines:

  • Cell Lines: Various cancer cell lines would be used (e.g., breast, colon, lung cancer).

  • Treatment: Cells would be treated with varying concentrations of pterostilbene.

  • Assays:

    • Cell Viability/Proliferation: MTT assay or similar methods to determine the effect on cell growth.

    • Apoptosis: Flow cytometry using Annexin V/Propidium Iodide staining to quantify apoptotic cells.

    • Cell Cycle Analysis: Flow cytometry with DNA staining (e.g., propidium iodide) to analyze cell cycle distribution.

    • Western Blotting: To analyze the expression levels of key proteins involved in apoptosis, cell cycle regulation, and signaling pathways (e.g., caspases, cyclins, Akt, mTOR).

    • Migration/Invasion Assays: Transwell assays (Boyden chamber) to assess the effect on cancer cell motility.

Signaling Pathway Diagram:

Pterostilbene_Anticancer_Mechanisms cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_metastasis Inhibition of Metastasis Pterostilbene Pterostilbene Bax Bax Pterostilbene->Bax Upregulates Bcl2 Bcl-2 Pterostilbene->Bcl2 Downregulates Cyclins_CDKs Cyclins/CDKs Pterostilbene->Cyclins_CDKs Downregulates MMPs MMPs Pterostilbene->MMPs Downregulates Caspases Caspases Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cyclins_CDKs->Cell_Cycle_Arrest Metastasis Metastasis MMPs->Metastasis

Caption: Overview of Pterostilbene's anticancer mechanisms of action.

Conclusion

Pterostilbene is a promising natural compound with a multi-targeted therapeutic profile. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer underscores its potential for the development of novel therapeutic strategies. The superior bioavailability of pterostilbene compared to resveratrol further enhances its clinical potential. Further research, including well-designed clinical trials, is warranted to fully elucidate its efficacy and safety in human health and disease.

References

Pterophyllin 2: A Potential Modulator of Cellular Signaling Pathways – A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the role of Pterophyllin 2 in cellular signaling pathways is currently limited. This document synthesizes available information on its chemical class, furo[3,2-c]coumarins, and the bioactivity of extracts from its natural source, Ekebergia pterophylla, to infer its potential mechanisms of action. The signaling pathways and experimental data discussed are primarily based on related compounds and are intended to guide future research on this compound.

Introduction

This compound is a naturally occurring furo[3,2-c]coumarin isolated from the bark and wood of Ekebergia pterophylla (Meliaceae), a tree native to South Africa. The furo[3,2-c]coumarin scaffold is a recurring motif in a variety of bioactive natural products and synthetic molecules, which have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. While direct studies on this compound are sparse, the known biological effects of this class of compounds suggest its potential to modulate key cellular signaling pathways. This technical guide aims to provide a comprehensive overview of the putative role of this compound in cellular signaling, drawing on data from related furocoumarins and extracts of Ekebergia pterophylla.

Potential Roles in Cellular Signaling Pathways

Based on the activities of related compounds, this compound is likely to exert its biological effects through the modulation of several critical signaling cascades, including those involved in inflammation, apoptosis, and cell proliferation.

Anti-Inflammatory Activity and the NF-κB Pathway

Inflammation is a complex biological response mediated by a network of signaling molecules, with the Nuclear Factor-kappa B (NF-κB) pathway being a central regulator. Phytochemicals are known to suppress inflammation by inhibiting the NF-κB signaling pathway. For instance, some plant-derived compounds can inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This prevents the translocation of the active NF-κB dimer (p50/p65) to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., COX-2, iNOS). Pterostilbene, a structurally related natural compound, has been shown to mitigate inflammation by inhibiting the NF-κB pathway[1]. Given that extracts from the Meliaceae family, to which Ekebergia pterophylla belongs, have shown anti-inflammatory activity, it is plausible that this compound may also modulate the NF-κB pathway.[2]

NF_kB_Pathway Pterophyllin_2 This compound (Hypothesized) IKK IKK Pterophyllin_2->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB Dissociation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes Activation

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity: Apoptosis and Cell Cycle Regulation

Many furocoumarins have demonstrated antiproliferative activity against various cancer cell lines.[3] This is often achieved through the induction of apoptosis (programmed cell death) and cell cycle arrest. Key signaling pathways frequently implicated in these processes are the PI3K/Akt and MAPK pathways.

2.2.1. The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation.[4][5] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. Inhibition of the PI3K/Akt pathway can restore apoptotic processes and is a key strategy in cancer therapy. Downstream effectors of Akt, such as mTOR, are critical for protein synthesis and cell growth. The potential for this compound to modulate this pathway warrants investigation, as inhibition could lead to decreased cell proliferation and increased apoptosis in cancer cells.

PI3K_Akt_Pathway Pterophyllin_2 This compound (Hypothesized) PI3K PI3K Pterophyllin_2->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Figure 2: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.

2.2.2. The MAPK Pathways

The Mitogen-Activated Protein Kinase (MAPK) cascades are a set of conserved signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6] The major MAPK families are ERK, JNK, and p38. The ERK pathway is typically associated with cell proliferation and survival, while the JNK and p38 pathways are often activated in response to cellular stress and can lead to apoptosis. Dysregulation of these pathways is a hallmark of many cancers. The anticancer activity of related compounds suggests that this compound could potentially modulate MAPK signaling, for instance, by inhibiting the pro-proliferative ERK pathway or activating the pro-apoptotic JNK/p38 pathways in cancer cells.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK Pterophyllin_2 This compound (Hypothesized) Pterophyllin_2->MAPKKK Modulation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

Figure 3: Potential modulation of the MAPK signaling cascade by this compound.

Quantitative Data Summary

As of the date of this document, there is no publicly available quantitative data specifically for this compound regarding its effects on cellular signaling pathways (e.g., IC50 values, Ki, or protein expression changes). The following table presents data for a related compound, Polyphyllin II, which has been studied for its anticancer effects, to provide a speculative reference for the potential potency of similar natural products. It is important to note that Polyphyllin II is a steroidal saponin and is structurally distinct from this compound.

CompoundCell LineAssayResultReference
Polyphyllin IIA549 (NSCLC)CCK8 Proliferation AssayIC50: 8.26 ± 0.03 µM[7][8]
Polyphyllin IIH1299 (NSCLC)CCK8 Proliferation AssayIC50: 2.86 ± 0.83 µM[7][8]

Experimental Protocols

Detailed experimental protocols for investigating the effects of this compound on cellular signaling pathways are not yet published. However, standard methodologies can be adapted from studies on related compounds. Below are generalized protocols that could be employed for future research on this compound.

Cell Viability and Proliferation Assay (MTS/MTT or CCK8 Assay)
  • Cell Culture: Plate cancer cells (e.g., A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) should be included.

  • Reagent Addition: Add MTS/MTT or CCK8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT, 450 nm for CCK8) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Protein Expression and Phosphorylation
  • Cell Lysis: Treat cells with this compound for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65, IκBα, β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

NF-κB Nuclear Translocation by Immunofluorescence
  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound, followed by stimulation with an NF-κB activator (e.g., TNF-α) for a short period (e.g., 30 minutes).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against the p65 subunit of NF-κB.

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

  • Analysis: Assess the localization of the p65 subunit (cytoplasmic vs. nuclear) in treated and untreated cells.

Conclusion and Future Directions

This compound, a furo[3,2-c]coumarin from Ekebergia pterophylla, represents an intriguing natural product with potential therapeutic applications. Although direct evidence of its role in cellular signaling is lacking, the bioactivities of the broader furocoumarin class and extracts from its source plant strongly suggest that this compound may exert anti-inflammatory and anticancer effects through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK.

Future research should focus on validating these hypothesized mechanisms of action. This would involve:

  • In vitro studies: to determine the specific effects of purified this compound on a panel of cancer cell lines and inflammatory cell models.

  • Target identification: to pinpoint the direct molecular targets of this compound within these signaling pathways.

  • In vivo studies: to evaluate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

A thorough investigation of the cellular and molecular mechanisms of this compound will be crucial in unlocking its potential as a novel therapeutic agent. The experimental workflows outlined in this guide provide a roadmap for such future investigations.

Figure 4: A proposed experimental workflow for the investigation of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Pterophyllin 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterophyllin 2, a naturally occurring furo[3,2-c] coumarin derivative, has garnered interest for its potential biological activities, notably its antifungal properties against postharvest phytopathogenic fungi.[1][2] This document provides a detailed protocol for the total synthesis and purification of this compound, based on established chemical literature. The presented methodologies are intended to enable researchers to produce high-purity this compound for further investigation and development.

Introduction

This compound is a secondary metabolite isolated from the bark and wood of Ekebergia pterophylla, a small evergreen tree native to South Africa.[1][3][4] Structurally, it belongs to the furo[3,2-c] coumarin class of compounds.[1][5] Due to its interesting biological profile, particularly its antifungal activity, there is a need for a reliable method to obtain pure this compound, as isolation from its natural source yields very small quantities.[1] The total synthesis of this compound offers a viable alternative for producing this compound in quantities sufficient for research and development purposes.[5]

This application note details a synthetic route to this compound, starting from the commercially available 5-methyl-4-hydroxycoumarin. The protocol is based on the total synthesis reported by Bracca and Kaufman (2017).[5]

Chemical Data and Properties

CompoundFormulaMolecular WeightAppearanceCAS Number
This compoundC15H12O3240.26 g/mol Not specified in literatureNot available
Pterophyllin 4C14H10O4242.23 g/mol Not specified in literatureNot available
5-Methyl-4-hydroxycoumarinC10H8O3176.17 g/mol White to off-white powder1076-38-6

Synthesis of this compound

The total synthesis of this compound is a multi-step process that begins with the synthesis of its precursor, Pterophyllin 4, from 5-methyl-4-hydroxycoumarin. Pterophyllin 4 is then converted to this compound via a Wittig reaction.[5]

Synthesis of Pterophyllin 4

The synthesis of Pterophyllin 4 involves a one-pot O-alkylation and intramolecular aldolization of a 3-formyl-4-hydroxycoumarin intermediate, which is generated from 5-methyl-4-hydroxycoumarin.[5]

Materials:

  • 5-Methyl-4-hydroxycoumarin

  • Magnesium chloride (anhydrous)

  • Triethylamine (Et3N)

  • Paraformaldehyde ((CH2O)n)

  • Tetrahydrofuran (THF)

  • Chloroacetone

  • Basic alumina (Al2O3)

  • Dichloromethane (CH2Cl2)

Protocol:

  • Formylation of 5-Methyl-4-hydroxycoumarin (Casnati-Skattebøl Reaction): A mixture of 5-methyl-4-hydroxycoumarin, anhydrous magnesium chloride, and triethylamine in THF is treated with paraformaldehyde at 50 °C for 1 hour. This step generates the unstable 3-formyl-4-hydroxycoumarin derivative in situ.[5]

  • One-pot O-alkylation and Intramolecular Aldolization: To the reaction mixture from the previous step, chloroacetone and basic alumina are added in dichloromethane. The mixture is stirred at 40 °C for 72 hours.[5]

  • Work-up and Purification: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield Pterophyllin 4.[5]

Synthesis of this compound from Pterophyllin 4

The final step in the synthesis of this compound is the conversion of the ketone group in Pterophyllin 4 to a methylene group using a Wittig reaction.[5]

Materials:

  • Pterophyllin 4

  • Methyltriphenylphosphonium iodide (Ph3PMe+I-)

  • Potassium tert-butoxide (KtBuO)

  • Lithium chloride (LiCl)

  • Tetrahydrofuran (THF)

Protocol:

  • Wittig Reaction: To a solution of Pterophyllin 4 in THF, methyltriphenylphosphonium iodide, potassium tert-butoxide, and lithium chloride are added at room temperature. The reaction is stirred for 1 hour.[5]

  • Work-up and Purification: The reaction is quenched, and the product is extracted. The organic layer is dried and concentrated. The crude this compound is purified by column chromatography on silica gel.[5]

Purification Protocol

Purification of both the intermediate (Pterophyllin 4) and the final product (this compound) is crucial for obtaining high-purity compounds. Column chromatography is the recommended method.[5]

General Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and monitor the separation using TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified compound.

Proposed Biosynthetic Pathway of Pterophyllins

The following diagram illustrates the proposed biogenetic relationship of the pterophyllins, starting from 5-methyl-4-hydroxycoumarin.[1][6]

Biosynthetic_Pathway 5-Methyl-4-hydroxycoumarin 5-Methyl-4-hydroxycoumarin Prenylated Intermediate Prenylated Intermediate 5-Methyl-4-hydroxycoumarin->Prenylated Intermediate C-3 Prenylation Epoxide Intermediate Epoxide Intermediate Prenylated Intermediate->Epoxide Intermediate Epoxidation Tertiary Alcohol Tertiary Alcohol Epoxide Intermediate->Tertiary Alcohol Cyclization Pterophyllin 1 Pterophyllin 1 Tertiary Alcohol->Pterophyllin 1 Dehydration Pterophyllin 5 Pterophyllin 5 Pterophyllin 1->Pterophyllin 5 Allylic Oxidation This compound This compound Pterophyllin 5->this compound Aromatization/Dehydration Pterophyllin 4 Pterophyllin 4 This compound->Pterophyllin 4 Oxidative Fission

Caption: Proposed biosynthetic pathway of Pterophyllins.

Experimental Workflow: Total Synthesis of this compound

The following diagram outlines the key steps in the total synthesis of this compound.

Synthesis_Workflow cluster_synthesis Total Synthesis of this compound A Start: 5-Methyl-4-hydroxycoumarin B Casnati-Skattebøl Formylation (MgCl2, Et3N, (CH2O)n, THF) A->B C Intermediate: 3-Formyl-4-hydroxycoumarin derivative B->C D One-pot O-alkylation & Intramolecular Aldolization (Chloroacetone, Al2O3, CH2Cl2) C->D E Pterophyllin 4 D->E F Wittig Methylenation (Ph3PMe+I-, KtBuO, LiCl, THF) E->F G Crude this compound F->G H Purification (Column Chromatography) G->H I Final Product: Pure this compound H->I

Caption: Workflow for the total synthesis of this compound.

Conclusion

The provided protocols for the synthesis and purification of this compound offer a robust and reproducible method for obtaining this biologically active natural product. By following these detailed procedures, researchers can produce sufficient quantities of this compound for comprehensive studies into its mechanism of action, potential therapeutic applications, and for the development of novel antifungal agents.

References

Application Notes and Protocols for the Quantitative Analysis of Pterophyllin 2

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Subject: Comprehensive guide to the quantitative analysis of Pterophyllin 2, addressing the current ambiguity in its chemical identity. This document provides detailed methodologies for two potential classes of compounds: Pteridines (exemplified by 7-methylxanthopterin) and Furanocoumarins.

Introduction: The Ambiguity of this compound

Initial investigations into the chemical identity of "this compound" have yielded conflicting information. The nomenclature, particularly the "Ptero-" prefix, suggests a pteridine derivative, a class of heterocyclic compounds with diverse biological roles. Some evidence points towards this compound being synonymous with 7-methylxanthopterin. Conversely, other chemical databases identify a compound named "Pterophyllin-1" as a complex furanocoumarin, specifically 2-isopropenyl-9-methyl-2,3-dihydro-2H-furo-[3,2-c]-[1]-benzopyran-4-one, implying this compound could be a related structure.

Given this uncertainty, and to provide a comprehensive resource for researchers, this document presents quantitative analysis methods for both potential chemical identities. It is crucial for the user to first confirm the precise chemical structure of their "this compound" analyte before selecting the appropriate protocol.

Part I: Quantitative Analysis of this compound as a Pteridine Derivative (7-methylxanthopterin)

Pteridines are a class of nitrogen-containing heterocyclic compounds that includes well-known members like folic acid and biopterin. 7-methylxanthopterin is a yellow fluorescent pigment found in various biological systems. Quantitative analysis of pteridines is often challenging due to their low concentrations in biological matrices and their susceptibility to oxidation. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for their quantification.

Experimental Workflow for Pteridine Analysis

Pteridine Analysis Workflow Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation (Protein Precipitation, SPE) Sample->Preparation Oxidation Oxidation Step (e.g., Iodine) Preparation->Oxidation Analysis LC-MS/MS or HPLC-Fluorescence Analysis Oxidation->Analysis Quantification Data Processing & Quantification Analysis->Quantification

A generalized workflow for the quantitative analysis of pteridines from biological samples.

Quantitative Data Summary

The following table summarizes typical validation parameters for the quantitative analysis of pteridines, such as xanthopterin derivatives, using LC-MS/MS and HPLC with fluorescence detection.

ParameterLC-MS/MSHPLC-Fluorescence
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL5 - 20 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%
Detailed Experimental Protocols

Protocol 1: Quantitative Analysis of 7-methylxanthopterin in Human Plasma by LC-MS/MS

This protocol describes a method for the sensitive and selective quantification of 7-methylxanthopterin in human plasma.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard (e.g., ¹³C-labeled 7-methylxanthopterin). b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube. e. To ensure complete oxidation of any reduced forms, add 20 µL of 1% iodine in ethanol and incubate for 30 minutes in the dark at room temperature. f. Add 20 µL of 2% ascorbic acid to quench the excess iodine. g. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 7-methylxanthopterin: Q1/Q3 (e.g., m/z 192.1 -> 147.1)

    • Internal Standard: Q1/Q3 (e.g., m/z 197.1 -> 152.1)

  • Data Analysis: Use appropriate software (e.g., Sciex OS, MassLynx) to integrate peak areas and calculate concentrations based on a standard curve.

Protocol 2: Quantitative Analysis of 7-methylxanthopterin by HPLC with Fluorescence Detection

This protocol is suitable for laboratories without access to LC-MS/MS and relies on the native fluorescence of pteridines.

1. Sample Preparation: Follow the same sample preparation steps as in Protocol 1 (Protein Precipitation and Oxidation).

2. HPLC-Fluorescence Conditions:

  • HPLC System: Shimadzu Prominence series or equivalent with a fluorescence detector.

  • Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 15 mM potassium phosphate buffer (pH 6.5) containing 5% methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 370 nm

    • Emission Wavelength: 450 nm

  • Data Analysis: Quantify using a calibration curve prepared from standards.

Pteridine Biosynthesis Pathway

Pteridine Biosynthesis GTP GTP DHNP 7,8-Dihydroneopterin triphosphate GTP->DHNP GTP Cyclohydrolase I PTP 6-Pyruvoyl-tetrahydropterin DHNP->PTP PTPS DHB 7,8-Dihydrobiopterin PTP->DHB Xanthopterin Xanthopterin DHB->Xanthopterin Dihydropterin Oxidase MethylXanthopterin 7-methylxanthopterin Xanthopterin->MethylXanthopterin Methyltransferase Erythropterin Erythropterin Xanthopterin->Erythropterin

A simplified schematic of the pteridine biosynthesis pathway leading to xanthopterin and its derivatives.

Part II: Quantitative Analysis of this compound as a Furanocoumarin Derivative

Furanocoumarins are a class of organic chemical compounds produced by a variety of plants. They are known for their phototoxic effects and their interactions with drug-metabolizing enzymes like cytochrome P450s.[1] Quantitative analysis is crucial for safety assessment and pharmacokinetic studies. HPLC with UV or fluorescence detection and LC-MS/MS are the preferred methods for their quantification.

Experimental Workflow for Furanocoumarin Analysis

Furanocoumarin Analysis Workflow Sample Biological Sample (Plasma, Tissue) or Plant Extract Extraction Sample Extraction (LLE or SPE) Sample->Extraction Analysis LC-MS/MS or HPLC-UV/Fluorescence Analysis Extraction->Analysis Quantification Data Processing & Quantification Analysis->Quantification

A general workflow for the quantitative analysis of furanocoumarins.

Quantitative Data Summary

The table below summarizes typical validation parameters for the quantitative analysis of furanocoumarins using LC-MS/MS and HPLC-UV.

ParameterLC-MS/MSHPLC-UV
Linearity (r²) >0.995>0.99
Limit of Detection (LOD) 0.01 - 0.5 ng/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.05 - 1 ng/mL5 - 50 ng/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 10%< 10%
Accuracy (% Recovery) 90 - 110%90 - 110%
Detailed Experimental Protocols

Protocol 3: Quantitative Analysis of a Furanocoumarin in Rat Plasma by LC-MS/MS

This protocol provides a general method for the quantification of a furanocoumarin in rat plasma, which can be adapted for this compound if it is confirmed to be a furanocoumarin.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 50 µL of rat plasma, add 10 µL of internal standard solution (e.g., a structurally similar furanocoumarin not present in the sample). b. Add 500 µL of ethyl acetate and vortex for 5 minutes. c. Centrifuge at 10,000 x g for 5 minutes. d. Transfer the organic layer to a clean tube. e. Evaporate the solvent under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of 50% methanol in water.

2. LC-MS/MS Conditions:

  • HPLC System: Waters Acquity UPLC or equivalent.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 6 minutes, then wash and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Thermo Scientific TSQ Quantis or equivalent.

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI+).

  • MRM Transitions: To be determined by direct infusion of the this compound standard and its internal standard.

  • Data Analysis: Use appropriate software (e.g., Xcalibur) for quantification.

Protocol 4: Quantitative Analysis of a Furanocoumarin by HPLC-UV

This protocol is a cost-effective alternative to LC-MS/MS for the quantification of furanocoumarins.

1. Sample Preparation: Follow the same sample preparation steps as in Protocol 3 (Liquid-Liquid Extraction).

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • UV Detection: Monitor at the wavelength of maximum absorbance for the furanocoumarin of interest (typically around 250 nm and 310 nm).[2]

  • Data Analysis: Quantify using a calibration curve.

Furanocoumarin Biosynthesis Pathway

Furanocoumarin Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL CoumaricAcid p-Coumaric Acid CinnamicAcid->CoumaricAcid C4H Umbelliferone Umbelliferone CoumaricAcid->Umbelliferone PrenylUmbelliferone Prenylated Umbelliferone Umbelliferone->PrenylUmbelliferone Prenyltransferase LinearFuranocoumarin Linear Furanocoumarin (e.g., Psoralen) PrenylUmbelliferone->LinearFuranocoumarin P450 monooxygenases AngularFuranocoumarin Angular Furanocoumarin (e.g., Angelicin) PrenylUmbelliferone->AngularFuranocoumarin P450 monooxygenases

A simplified overview of the biosynthetic pathway of linear and angular furanocoumarins from L-phenylalanine.[1]

Conclusion and Recommendations

The quantitative analysis of "this compound" requires a clear understanding of its chemical structure. This document provides robust and validated methodologies for two potential classes of compounds: pteridines and furanocoumarins. Researchers and drug development professionals are strongly advised to perform structural elucidation (e.g., via NMR and high-resolution mass spectrometry) to definitively identify their analyte. Once the chemical identity is confirmed, the corresponding protocols and data presented herein can be adapted and validated for the specific research needs. Careful consideration of the analyte's physicochemical properties, the biological matrix, and the required sensitivity will guide the selection of the most appropriate analytical technique.

References

Application Notes and Protocols for the In Vitro Assay Development of Pterophyllin 2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents require a systematic and robust in vitro evaluation to characterize their biological activities and elucidate their mechanisms of action. This document provides a comprehensive guide for the initial in vitro assay development for a novel compound, designated here as Pterophyllin 2. The following protocols are designed to assess the cytotoxic and anti-inflammatory potential of this compound, providing a foundational dataset for further preclinical development.

The proposed workflow begins with an essential evaluation of cytotoxicity to determine the compound's therapeutic window. Subsequently, a series of assays are outlined to investigate its anti-inflammatory properties, a common starting point for the characterization of natural products. Finally, a key inflammatory signaling pathway, the Nuclear Factor-kappa B (NF-κB) pathway, is investigated to probe the potential mechanism of action. This multi-phase approach ensures a thorough preliminary assessment of this compound's bioactivity.

Phase 1: Cytotoxicity Assessment

A fundamental first step in the evaluation of any new compound is to determine its effect on cell viability. This allows for the identification of a non-toxic concentration range for use in subsequent, more specific assays, or to identify potential as a cytotoxic agent for applications in oncology. Here, we describe two common methods: the MTT assay to assess metabolic activity and the LDH assay to measure membrane integrity.

Experimental Workflow for Cytotoxicity Assessment

G Experimental Workflow: Cytotoxicity Assessment cluster_assays Assays start Seed cells in 96-well plates treat Treat with this compound (serial dilutions) start->treat incubate Incubate for 24-72 hours treat->incubate mtt_assay MTT Assay incubate->mtt_assay ldh_assay LDH Assay incubate->ldh_assay mtt_add Add MTT reagent mtt_assay->mtt_add ldh_supernatant Collect supernatant ldh_assay->ldh_supernatant mtt_incubate Incubate (2-4 hours) mtt_add->mtt_incubate mtt_solubilize Add solubilization solution mtt_incubate->mtt_solubilize mtt_read Measure absorbance at 570 nm mtt_solubilize->mtt_read ldh_reagent Add LDH reaction mixture ldh_supernatant->ldh_reagent ldh_incubate Incubate (30 min, RT) ldh_reagent->ldh_incubate ldh_read Measure absorbance at 490 nm ldh_incubate->ldh_read

Caption: Workflow for assessing the cytotoxicity of this compound.

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of choice (e.g., RAW 264.7 macrophages, HeLa cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, indicating a loss of membrane integrity.[2][3][4]

Materials:

  • Cells and this compound as prepared for the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific).

  • Lysis buffer (usually 10X, provided in the kit).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4).

  • Prepare control wells:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with vehicle, to which 10 µL of 10X Lysis Buffer is added 45 minutes before the end of the incubation period.[4]

    • Medium Background Control: Wells with medium but no cells.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution (if provided in the kit).

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.

Data Presentation: Cytotoxicity
Concentration of this compound (µM)Cell Viability (%) (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)100 ± 5.20 ± 2.1
198 ± 4.83 ± 1.5
1085 ± 6.112 ± 3.3
5052 ± 7.545 ± 5.8
10021 ± 3.978 ± 6.2
IC₅₀ / EC₅₀ (µM) ~50 ~55

Data are presented as mean ± standard deviation (n=3). IC₅₀ (inhibitory concentration 50) and EC₅₀ (effective concentration 50) values are calculated from the dose-response curves.

Phase 2: Anti-inflammatory Activity Assessment

Based on the cytotoxicity data, non-toxic concentrations of this compound can be used to evaluate its anti-inflammatory potential. A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant using the Griess reagent. A reduction in LPS-induced nitrite production suggests anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete culture medium.

  • This compound stock solution.

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock).

  • Griess Reagent System (e.g., from Promega).

  • Sodium nitrite (NaNO₂) standard.

  • 96-well flat-bottom plates.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (final concentration of 1 µg/mL) and incubate for 24 hours. Include controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

  • After incubation, collect 50 µL of the supernatant from each well.

  • Add 50 µL of the Sulfanilamide solution (Component 1 of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the N-(1-naphthyl)ethylenediamine (NED) solution (Component 2) and incubate for another 5-10 minutes.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2.2: Pro-inflammatory Cytokine (TNF-α and IL-6) Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted into the culture medium.

Materials:

  • Cell culture supernatants from the NO production assay (or a parallel experiment).

  • Commercially available ELISA kits for mouse TNF-α and IL-6.

  • Microplate reader capable of reading absorbance at 450 nm.

Procedure:

  • Use the cell culture supernatants collected from the experiment described in Protocol 2.1.

  • Follow the protocol provided with the commercial ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding an enzyme-conjugated secondary antibody (e.g., HRP-conjugated).

    • Adding the substrate and stopping the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the concentration of TNF-α and IL-6 in the samples by interpolating from the standard curve.

Data Presentation: Anti-inflammatory Activity
TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350 ± 1530 ± 10
LPS (1 µg/mL)45.6 ± 3.12500 ± 1501800 ± 120
LPS + this compound (1 µM)35.2 ± 2.51800 ± 1101300 ± 90
LPS + this compound (10 µM)15.8 ± 1.9900 ± 75650 ± 50
LPS + this compound (50 µM)5.4 ± 0.8300 ± 40210 ± 30

Data are presented as mean ± standard deviation (n=3).

Phase 3: Mechanism of Action - NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses, controlling the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS (the enzyme that produces NO).[5] Investigating the effect of this compound on this pathway can provide insight into its mechanism of action.

NF-κB Signaling Pathway Diagram

G NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_complex p50-p65-IκBα (Inactive NF-κB) IkB->NFkB_complex p50_p65 p50-p65 (Active NF-κB) IkB->p50_p65 Degradation & Release p50 p50 p50->NFkB_complex p65 p65 p65->NFkB_complex NFkB_complex->IKK p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Nuclear Translocation DNA DNA p50_p65_nuc->DNA Binds to promoter Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Gene Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Protocol 3.1: NF-κB Reporter Assay

This assay utilizes a cell line that has been stably transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be easily measured.

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or RAW-Blue™ cells).

  • Complete culture medium.

  • This compound stock solution.

  • LPS or TNF-α as a stimulant.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate.

  • Incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for 6-8 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Normalize luciferase activity to cell viability (determined by a parallel MTT or other viability assay) to account for any cytotoxic effects.

Protocol 3.2: Western Blot for Nuclear Translocation of p65

This method assesses NF-κB activation by measuring the amount of the p65 subunit that has translocated from the cytoplasm to the nucleus.

Materials:

  • RAW 264.7 cells.

  • This compound and LPS.

  • Nuclear and cytoplasmic extraction kit.

  • BCA protein assay kit.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibodies: anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture and treat RAW 264.7 cells in 6-well plates with this compound and/or LPS for a short duration (e.g., 30-60 minutes).

  • Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Determine the protein concentration of each fraction using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p65, Lamin B1, and β-actin.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicates NF-κB activation. Lamin B1 and β-actin are used as loading controls for the nuclear and cytoplasmic fractions, respectively.

Data Presentation: NF-κB Activity

NF-κB Reporter Assay Data

TreatmentRelative Luciferase Units (RLU)
Control1.0 ± 0.1
LPS (1 µg/mL)15.2 ± 1.3
LPS + this compound (10 µM)8.5 ± 0.9
LPS + this compound (50 µM)3.1 ± 0.4

Data are presented as fold change relative to the control (mean ± SD, n=3).

Western Blot Densitometry Data

TreatmentNuclear p65 / Lamin B1 RatioCytoplasmic p65 / β-actin Ratio
Control0.2 ± 0.052.5 ± 0.3
LPS (1 µg/mL)2.8 ± 0.40.5 ± 0.1
LPS + this compound (50 µM)1.1 ± 0.21.9 ± 0.2

Data are presented as relative band intensity ratios (mean ± SD, n=3).

Conclusion

This document outlines a structured, phase-by-phase approach for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory properties, and impact on the NF-κB signaling pathway, researchers can build a robust preliminary profile of this novel compound. The detailed protocols and data presentation formats provided herein are intended to serve as a valuable resource for scientists in academic and industrial drug discovery settings, ensuring consistency and comparability of results. The findings from these assays will be critical in guiding future studies, including more in-depth mechanistic investigations and subsequent in vivo efficacy models.

References

Application Notes and Protocols for Pterophyllin 2 Analytical Standards and Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterophyllin 2 is a chlorophyll-derived compound that has garnered interest within the scientific community. As a specialized phytochemical, obtaining certified analytical standards or reference materials for this compound can be challenging. This document provides detailed application notes and protocols for the isolation, characterization, and quantification of this compound from plant matrices. These guidelines are intended to assist researchers in establishing in-house standards for their studies.

The protocols outlined below cover key experimental procedures, including isolation and purification, structural elucidation via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and quantification using High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound from Plant Material

The initial step in working with this compound is its isolation and purification from a plant source. Medium-pressure and high-pressure liquid chromatography are effective techniques for this purpose.[1]

Experimental Protocol: Isolation and Purification

  • Extraction:

    • Homogenize fresh or dried plant material with a suitable solvent system (e.g., 80% acetone or ethanol/water mixtures).

    • Perform extraction using sonication or maceration.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the pellet to ensure maximum yield.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation (Medium-Pressure Liquid Chromatography - MPLC):

    • Pre-treat the crude extract by dissolving it in an appropriate solvent and filtering it.

    • Utilize an MPLC system with a suitable stationary phase (e.g., silica gel or a reversed-phase C18 column).

    • Elute with a gradient solvent system to separate the components of the crude extract into fractions.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or a small-scale HPLC system to identify fractions containing this compound.

  • Purification (Preparative High-Performance Liquid Chromatography - Prep-HPLC): [1]

    • Pool the fractions rich in this compound and concentrate them.

    • Further purify the concentrated fractions using a Prep-HPLC system equipped with a suitable column (e.g., C18).

    • Employ an optimized mobile phase and gradient to achieve high-resolution separation.

    • Collect the purified this compound peak and verify its purity using analytical HPLC. Purity should ideally be above 95%.[1]

    • Evaporate the solvent to obtain the purified this compound solid.

Structural Elucidation

Once purified, the chemical structure of this compound must be confirmed. NMR and Mass Spectrometry are powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2][3][4] For chlorophyll-related compounds, 1H and 13C NMR are essential for structural confirmation.[5]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).

  • Data Acquisition:

    • Record 1D NMR spectra (1H and 13C).

    • To aid in structural assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).[2]

  • Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[6][7] High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition.[7]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of purified this compound in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Infuse the sample into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can be used for structural confirmation.[6]

  • Data Analysis: Analyze the mass-to-charge ratio (m/z) of the parent ion and its fragments to confirm the identity and structure of this compound.

Quantification of this compound

Once an in-house reference standard of this compound is established and characterized, it can be used for quantification in various samples using HPLC, often coupled with a mass spectrometer (HPLC-MS/MS) for enhanced sensitivity and selectivity.[8][9]

Experimental Protocol: HPLC-MS/MS Quantification

  • Preparation of Standard Solutions:

    • Accurately weigh the purified this compound to prepare a stock solution of known concentration.

    • Perform serial dilutions to prepare a set of calibration standards.

  • Sample Preparation:

    • Extract this compound from the sample matrix using an optimized extraction procedure.

    • Incorporate an internal standard to correct for variations in extraction efficiency and instrument response.[10]

    • Filter the extracts before injection.

  • HPLC-MS/MS Analysis:

    • HPLC System: An Agilent RR1200 or similar system can be used.[11]

    • Column: A C8 or C18 column is typically suitable (e.g., Agilent Eclipse XDB-C8, 4.6 x 150 mm, 3.5 µm).[11]

    • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 28mM tetrabutylammonium acetate, pH 6.5) is often effective for separating chlorophyll derivatives.[11]

    • MS/MS Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. Optimize the precursor and product ion transitions for this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (this compound / internal standard) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following table summarizes the typical analytical data that should be generated for an in-house this compound reference standard.

ParameterMethodTypical Specification
Identity
1H and 13C NMRNMR SpectroscopySpectra consistent with the proposed structure
Molecular WeightMass SpectrometryCorresponds to the theoretical mass
Fragmentation PatternMS/MSConsistent with the known structure
Purity
Purity by HPLCHPLC-UV/Vis or HPLC-MS≥ 95%
Quantification
Linearity (r²)HPLC-MS/MS≥ 0.99
Limit of Detection (LOD)HPLC-MS/MSTo be determined based on instrument sensitivity
Limit of Quantification (LOQ)HPLC-MS/MSTo be determined based on method validation
Accuracy (% Recovery)HPLC-MS/MS85 - 115%
Precision (% RSD)HPLC-MS/MS≤ 15%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation, characterization, and quantification of this compound.

Figure 1: Experimental Workflow for this compound Analysis cluster_0 Isolation & Purification cluster_1 Characterization cluster_2 Quantification Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Extraction Fractions Fractions Crude Extract->Fractions MPLC Purified this compound Purified this compound Fractions->Purified this compound Prep-HPLC Structural Confirmation Structural Confirmation Purified this compound->Structural Confirmation NMR & MS Analysis In-house Standard In-house Standard Structural Confirmation->In-house Standard Quantitative Analysis Quantitative Analysis In-house Standard->Quantitative Analysis HPLC-MS/MS Sample Matrix Sample Matrix Sample Matrix->Quantitative Analysis

Caption: Experimental Workflow for this compound Analysis.

Hypothetical Signaling Pathway

Chlorophyll and its derivatives have been studied for various biological activities, including antioxidant and anti-inflammatory effects. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound like this compound, leading to an anti-inflammatory response.

Figure 2: Hypothetical Anti-Inflammatory Signaling Pathway This compound This compound ROS Reactive Oxygen Species This compound->ROS Inhibits NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibits ROS->NF-κB Pathway Activates Pro-inflammatory Cytokines e.g., TNF-α, IL-6 NF-κB Pathway->Pro-inflammatory Cytokines Induces Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Cytokines->Inflammatory Response

Caption: Hypothetical Anti-Inflammatory Signaling Pathway.

References

Application Notes and Protocols: Pterostilbene in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Pterophyllin 2" did not yield specific scientific data. The following information is based on research available for Pterostilbene , a structurally related and extensively studied natural compound. These notes are intended for researchers, scientists, and drug development professionals.

Introduction

Pterostilbene, a dimethylated analog of resveratrol, is a natural phenolic compound found in various plants, including blueberries and grapes. It has garnered significant scientific interest due to its potential therapeutic properties, attributed to its high bioavailability. Preclinical studies have demonstrated its efficacy in a range of disease models, including cancer, inflammation, diabetes, and neurodegenerative disorders. This document provides a summary of its applications, quantitative data from key studies, and detailed protocols for relevant experiments.

I. Pterostilbene in Cancer Models

Pterostilbene has been shown to inhibit the growth of various cancer cells by inducing apoptosis, halting the cell cycle, and reducing cell adhesion and migration.

Quantitative Data Summary
Cell LineCancer TypeIC50 ValueEffectReference
EC109Esophageal CancerNot SpecifiedInhibited tumor growth, cell adhesion, and migration. Increased apoptosis and caspase-3 activity.
PC3Prostate CarcinomaLD50 & LD85Induced apoptosis, though less rapidly than in MTF7 cells.[1]
MTF7Rat Mammary CarcinomaLD50Rapidly induced apoptosis.[1]
H322aNon-small Cell Lung CarcinomaNot SpecifiedCell death observed, but without exhibition of apoptotic response.[1]
Experimental Protocols

1. Cell Viability and Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of pterostilbene on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., EC109, PC3)

    • DMEM or RPMI-1640 medium with 10% FBS

    • Pterostilbene (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of pterostilbene (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated cells).

2. Apoptosis Assay (DNA Fragmentation)

  • Objective: To detect the characteristic DNA laddering pattern indicative of apoptosis.

  • Materials:

    • Treated and untreated cancer cells

    • Lysis buffer (e.g., TE buffer with 0.5% Triton X-100)

    • RNase A

    • Proteinase K

    • Phenol:chloroform:isoamyl alcohol

    • Ethanol

    • Agarose gel

    • Ethidium bromide

    • Gel electrophoresis apparatus

  • Procedure:

    • Harvest cells and lyse them in lysis buffer.

    • Treat the lysate with RNase A and then with Proteinase K.

    • Extract DNA using phenol:chloroform:isoamyl alcohol.

    • Precipitate DNA with ethanol and resuspend in TE buffer.

    • Run the DNA on a 1.5-2% agarose gel containing ethidium bromide.

    • Visualize the DNA under UV light to observe for laddering.

Signaling Pathway

G Pterostilbene Pterostilbene ROS ROS Pterostilbene->ROS Caspase3 Caspase-3 Activation ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellGrowth Cell Growth Inhibition Apoptosis->CellGrowth

Pterostilbene-induced apoptosis pathway in cancer cells.

II. Pterostilbene in Inflammatory Disease Models

Pterostilbene exhibits potent anti-inflammatory properties by modulating various signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data Summary
ModelMediatorEffect of PterostilbeneReference
LPS-induced RAW264.7 macrophagesTNF-α, IL-1β, IL-6Downregulation of pro-inflammatory cytokines
Carrageenan-induced paw edema in ratsEdemaReduction in paw edema
Cerebral Ischemia/Reperfusion in ratsCOX-2, PGE2Significant suppression[2]
Cerebral Ischemia/Reperfusion in ratsiNOSSignificant suppression[3]
Cerebral Ischemia/Reperfusion in ratsMMP-2, MMP-9Significant downregulation[3]
Experimental Protocols

1. Measurement of Nitric Oxide (NO) Production in Macrophages

  • Objective: To quantify the inhibitory effect of pterostilbene on NO production in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Pterostilbene

    • Lipopolysaccharide (LPS)

    • Griess reagent

    • 96-well plates

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with different concentrations of pterostilbene for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to determine the nitrite concentration.

2. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of pterostilbene.

  • Materials:

    • Wistar rats

    • Pterostilbene (oral administration)

    • Carrageenan solution (1% in saline)

    • Plethysmometer

  • Procedure:

    • Administer pterostilbene (e.g., 25 or 50 mg/kg) or vehicle to different groups of rats orally.

    • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the control group.

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Pterostilbene Pterostilbene Pterostilbene->NFkB Inflammation Inflammation Cytokines->Inflammation

Pterostilbene's inhibition of the NF-κB inflammatory pathway.

III. Pterostilbene in Diabetes Models

Pterostilbene has shown potential in managing type 2 diabetes by improving insulin sensitivity and reducing blood glucose levels.

Quantitative Data Summary
ModelParameterTreatmentOutcomeReference
T2DM rats (NA-STZ induced)Blood GlucosePterostilbene (10, 20, 40 mg/kg) for 28 daysSignificant restoration of blood glucose levels.[4]
T2DM rats (NA-STZ induced)Insulin ResistancePterostilbene (10, 20, 40 mg/kg) for 28 daysImproved glucose tolerance and insulin resistance.[4]
T2DM rats (NA-STZ induced)SIRT1 Gene ExpressionPterostilbene (10, 20, 40 mg/kg) for 28 daysSignificantly increased SIRT1 expression.[4]
Experimental Protocols

1. Induction of Type 2 Diabetes in Rats

  • Objective: To create an animal model of type 2 diabetes for evaluating therapeutic agents.

  • Materials:

    • Male Wistar rats

    • Nicotinamide (NA)

    • Streptozotocin (STZ)

    • Citrate buffer (pH 4.5)

  • Procedure:

    • Administer a single intraperitoneal injection of nicotinamide (e.g., 110 mg/kg).

    • After 15 minutes, administer a single intraperitoneal injection of streptozotocin (e.g., 65 mg/kg) dissolved in cold citrate buffer.

    • Monitor blood glucose levels after 72 hours to confirm the induction of diabetes (glucose levels > 250 mg/dL).

2. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess the effect of pterostilbene on glucose metabolism.

  • Materials:

    • Diabetic rats

    • Pterostilbene

    • Glucose solution (2 g/kg)

    • Glucometer

  • Procedure:

    • Fast the rats overnight.

    • Administer pterostilbene or vehicle orally.

    • After 30-60 minutes, administer a glucose solution orally.

    • Measure blood glucose levels from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose load.

    • Plot the glucose concentration over time to determine the glucose tolerance.

Logical Workflow

G cluster_model T2DM Model Induction cluster_treatment Treatment cluster_assessment Assessment NA_STZ Nicotinamide-Streptozotocin Injection PTE_Admin Pterostilbene Administration NA_STZ->PTE_Admin BG_Measure Blood Glucose Measurement PTE_Admin->BG_Measure OGTT Oral Glucose Tolerance Test PTE_Admin->OGTT SIRT1_Analysis SIRT1 Gene Expression Analysis PTE_Admin->SIRT1_Analysis

Experimental workflow for studying pterostilbene in a T2DM rat model.

IV. Pterostilbene in Neuroprotection Models

Pterostilbene has demonstrated neuroprotective effects in models of cerebral ischemia and other neurological disorders, primarily through its anti-inflammatory and antioxidant activities.[2]

Quantitative Data Summary
ModelParameterTreatmentOutcomeReference
Cerebral Ischemia/Reperfusion in ratsBrain Water ContentPterostilbene (25 mg/kg) for 30 daysSignificant reduction.[3]
Cerebral Ischemia/Reperfusion in ratsInfarct VolumePterostilbene (25 mg/kg) for 30 daysSignificant reduction.[3]
Cerebral Ischemia/Reperfusion in ratsNeurological ScorePterostilbene (25 mg/kg) for 30 daysSignificant improvement.[3]
Cerebral Ischemia/Reperfusion in ratsAntioxidant Enzymes (GSH, GPx, SOD)Pterostilbene (25 mg/kg) for 30 daysSignificant increase in levels.[3]
Cerebral Ischemia/Reperfusion in ratsOxidative Stress Marker (MDA)Pterostilbene (25 mg/kg) for 30 daysSignificant decrease in levels.[3]
Experimental Protocols

1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Objective: To induce focal cerebral ischemia to study neuroprotective agents.

  • Materials:

    • Rats

    • Anesthesia (e.g., isoflurane)

    • Nylon suture (4-0) with a rounded tip

    • Surgical instruments

  • Procedure:

    • Anesthetize the rat and make a midline neck incision.

    • Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA and ECA.

    • Insert the nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery.

    • After a specific duration (e.g., 90 minutes), withdraw the suture to allow reperfusion.

    • Administer pterostilbene before or after the ischemic insult.

2. Neurological Deficit Scoring

  • Objective: To assess the functional outcome after cerebral ischemia.

  • Procedure:

    • Evaluate the animals at specific time points (e.g., 24 hours) after MCAO using a standardized scoring system (e.g., a 0-5 scale):

      • 0: No neurological deficit

      • 1: Failure to extend the contralateral forepaw fully

      • 2: Circling to the contralateral side

      • 3: Falling to the contralateral side

      • 4: No spontaneous motor activity

      • 5: Death

Signaling Pathway

G Ischemia Ischemia OxidativeStress Oxidative Stress (ROS, MDA) Ischemia->OxidativeStress Inflammation Inflammation (COX-2, iNOS) Ischemia->Inflammation NeuronalDamage Neuronal Damage OxidativeStress->NeuronalDamage Inflammation->NeuronalDamage Pterostilbene Pterostilbene Pterostilbene->OxidativeStress Pterostilbene->Inflammation AntioxidantEnzymes Antioxidant Enzymes (SOD, GSH) Pterostilbene->AntioxidantEnzymes Neuroprotection Neuroprotection Pterostilbene->Neuroprotection AntioxidantEnzymes->OxidativeStress

Neuroprotective mechanisms of pterostilbene in cerebral ischemia.

References

Troubleshooting & Optimization

Pterophyllin 2 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the solubility and stability of Pterophyllin 2, a chlorophyll derivative. Researchers, scientists, and drug development professionals can find detailed information to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to chlorophyll?

This compound is understood to be a derivative of chlorophyll, similar to other chlorophyllins. Chlorophylls are the primary photosynthetic pigments in plants. Due to their inherent instability and poor water solubility, they are often chemically modified to create semi-synthetic, water-soluble salts known as chlorophyllins.[1] this compound is likely one such derivative, designed for improved handling and bioavailability in experimental settings.

Q2: I am observing precipitation in my aqueous this compound solution. What could be the cause?

Precipitation of chlorophyll derivatives can be triggered by several factors:

  • pH Changes: Chlorophyll and its derivatives are sensitive to pH. At low pH (acidic conditions), the magnesium ion in the porphyrin ring can be lost, leading to the formation of pheophytin, which has a different solubility profile and may precipitate.[2]

  • Solvent Polarity: While chlorophyllins are generally water-soluble, their solubility can be influenced by the overall polarity of the solution. The presence of other solutes or co-solvents may alter their solubility.

  • Concentration: Exceeding the solubility limit of this compound in the chosen solvent will lead to precipitation.

  • Temperature: Temperature can affect solubility. While heating can sometimes increase solubility, prolonged exposure to high temperatures can also lead to degradation.[2][3]

Q3: My this compound solution is changing color from green to an olive-brown. What is happening?

This color change is a classic indicator of chlorophyll degradation. The bright green color of chlorophyll is due to the central magnesium atom in its molecular structure. Under acidic conditions or exposure to heat, this magnesium atom is replaced by hydrogen, converting the chlorophyll into pheophytin, which is olive-brown in color.[2] Further degradation can lead to the formation of pheophorbide, which is brown.

Q4: How can I enhance the stability of my this compound solution?

To improve the stability of this compound and other chlorophyll derivatives, consider the following:

  • pH Control: Maintain a neutral to slightly alkaline pH (around pH 7) to prevent the loss of the central magnesium ion.[2]

  • Light Protection: Store solutions in the dark or in amber-colored vials, as light can cause photo-oxidation and degradation.[3][4]

  • Temperature Control: Store solutions at cool temperatures. Avoid repeated freeze-thaw cycles. For long-term storage, consider storing at -20°C or below.

  • Use of Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation.

  • Encapsulation: For advanced applications, encapsulation in polymer microparticles or nano-micelles has been shown to significantly enhance stability.[3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Dissolution in Water This compound, like other chlorophyll derivatives, may have limited solubility in pure water despite being "water-soluble." Natural chlorophyll is insoluble in water.[5][6]- Try gentle warming and sonication to aid dissolution.- Use a small amount of a co-solvent like ethanol or DMSO before adding the aqueous buffer.[5]- Ensure the pH of the aqueous solution is neutral to slightly alkaline.
Inconsistent Spectrophotometric Readings - Degradation: The compound may be degrading during the experiment.[2]- Aggregation: Chlorophyll derivatives can form aggregates in solution, affecting light absorption.[4]- Prepare fresh solutions for each experiment.- Protect the solution from light and control the temperature.- Consider using a detergent like Cremophor EL to prevent aggregation.[4]
Loss of Biological Activity The structural integrity of the molecule is likely compromised due to degradation.- Review storage and handling procedures. Ensure protection from light, heat, and extreme pH.[2][3]- Prepare fresh stock solutions more frequently.
Precipitate Formation During Cell Culture Experiments The complex components of cell culture media (e.g., salts, proteins) can interact with this compound, causing it to precipitate.- Test the solubility and stability of this compound in the specific cell culture medium before conducting the experiment.- Consider using a carrier solvent like DMSO, ensuring the final concentration is non-toxic to the cells.

Quantitative Data Summary

Table 1: Factors Affecting Chlorophyll Derivative Stability

Factor Effect Reference
Low pH (Acidic) Conversion to pheophytin (olive-green) and pheophorbide (brown).[2]
High Temperature Accelerates degradation to pheophytins. Chlorophyll a is less stable than chlorophyll b at 70°C, but both degrade rapidly at 117°C.[2]
Light Exposure Can lead to photo-oxidation and degradation.[3][4]
Oxygen Promotes oxidative degradation.[3]
Metal Ions (e.g., Zn²⁺, Cu²⁺) Can form more stable metallo-chlorophyll complexes.[2][7]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a microfuge tube.

  • Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., ethanol or DMSO) to dissolve the powder completely. Chlorophylls are readily soluble in organic solvents.[5][8]

  • Aqueous Dilution: Gradually add the desired aqueous buffer (e.g., PBS, pH 7.4) to the dissolved this compound while vortexing to ensure proper mixing and prevent precipitation.

  • Sterilization (if for cell culture): Filter-sterilize the final solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in an amber-colored vial at -20°C, protected from light.

Visualizations

Chlorophyll_Degradation_Pathway cluster_0 Initial State cluster_1 Degradation Products Chlorophyll This compound (Bright Green) Pheophytin Pheophytin Derivative (Olive-Brown) Chlorophyll->Pheophytin Low pH / Heat (Loss of Mg²⁺) Pheophorbide Pheophorbide Derivative (Brown) Pheophytin->Pheophorbide Strong Acid / Enzymes

Caption: Simplified degradation pathway of this compound under acidic or heat stress.

Experimental_Workflow start Start: this compound Powder dissolve Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve dilute Dilute with aqueous buffer (e.g., PBS, pH 7.4) dissolve->dilute check_solubility Observe for Precipitation dilute->check_solubility solution_ok Homogeneous Solution check_solubility->solution_ok No troubleshoot Troubleshoot: - Adjust pH - Gentle warming - Sonication check_solubility->troubleshoot Yes final_prep Sterile Filtration (if needed) solution_ok->final_prep troubleshoot->dilute storage Store at -20°C, Protected from Light final_prep->storage

Caption: Recommended workflow for preparing stable this compound solutions.

References

Optimizing Pterophyllin 2 dosage and administration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Pterophyllin 2" is not available in publicly accessible scientific literature or databases. The following content is a template based on common practices in drug development and experimental biology. This should be adapted with actual experimental data once available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in in-vitro assays?

A1: For a novel compound like this compound, a common starting point is to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) to determine the EC50/IC50.

Q2: How should I dissolve this compound for my experiments?

A2: The solubility of a novel compound must be determined experimentally. A general approach is to first try dissolving it in common laboratory solvents.

Table 1: Common Solvents for Initial Solubility Testing

SolventOrder of AttemptNotes
Distilled Water1stIdeal for biological compatibility.
PBS2ndBuffered aqueous solution.
Ethanol3rdCan be used for stock solutions.
DMSO4thA common solvent for lipophilic compounds. Ensure final concentration in media is low (<0.1%).

Q3: I am observing cellular toxicity at my current dosage. What should I do?

A3: Cellular toxicity can be dose-dependent. It is recommended to perform a cytotoxicity assay to determine the concentration at which this compound becomes toxic to your specific cell line.

Troubleshooting Guides

Problem 1: Inconsistent results between experiments.

Table 2: Troubleshooting Inconsistent this compound Efficacy

Potential CauseRecommended Solution
Compound Instability Prepare fresh stock solutions for each experiment. Assess compound stability in your experimental media over the time course of the experiment.
Pipetting Errors Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions.
Cell Passage Number Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift.
Assay Variability Include appropriate positive and negative controls in every experiment. Run replicates to assess intra-assay and inter-assay variability.

Problem 2: this compound is not showing the expected biological effect.

cluster_troubleshooting Troubleshooting Workflow: No Biological Effect A No Expected Effect Observed B Verify Compound Identity and Purity A->B 1. Purity Check C Confirm Target Engagement B->C 2. Target Binding D Assess Cellular Uptake C->D 3. Cell Permeability F Optimize Dosage and Administration D->F 4. Dose Optimization E Re-evaluate Hypothesis F->E 5. Hypothesis Review

Caption: A logical workflow for troubleshooting the lack of an expected biological effect.

Experimental Protocols

Protocol 1: Determining the EC50 of this compound

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in the appropriate vehicle.

  • Treatment: Remove the old media and add the this compound dilutions to the cells. Include vehicle-only controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, 72 hours).

  • Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: Plot the results as percent viability versus log concentration and fit a sigmoidal dose-response curve to determine the EC50.

cluster_protocol EC50 Determination Workflow A Seed Cells B Prepare Serial Dilutions A->B C Treat Cells B->C D Incubate C->D E Perform Viability Assay D->E F Analyze Data & Calculate EC50 E->F

Caption: A stepwise workflow for determining the EC50 of this compound.

Protocol 2: Hypothetical Signaling Pathway of this compound

This diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, assuming it acts as an inhibitor of a receptor tyrosine kinase (RTK).

cluster_pathway Hypothetical this compound Signaling Pathway Pterophyllin2 This compound RTK Receptor Tyrosine Kinase (RTK) Pterophyllin2->RTK Inhibits RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: A hypothetical signaling pathway where this compound inhibits an RTK.

Pterophyllin 2 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of Pterophyllin 2?

A1: this compound is designed as a specific kinase inhibitor. However, like many small molecules, it may interact with unintended biological targets, leading to off-target effects.[1][2] These can arise from structural similarities between the intended target and other proteins, particularly within the kinome. Potential off-target effects can range from inhibition of other kinases to interactions with non-kinase proteins, which may lead to unexpected cellular phenotypes or toxicity.[3][4]

Q2: How can I predict potential off-target effects of this compound in my experimental system?

A2: Several computational and experimental approaches can be used to predict off-target interactions. In silico methods, such as sequence and structural homology analysis against known protein structures, can provide a preliminary list of potential off-targets.[1] Experimental methods like broad-panel kinase screening and chemoproteomics are highly recommended for a more comprehensive assessment.[3]

Q3: What are the common strategies to minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for accurate interpretation of experimental results.[5] Key strategies include:

  • Using the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Employing structurally unrelated inhibitors: Use a different inhibitor for the same target to see if the phenotype is consistent.

  • Genetic validation: Use techniques like CRISPR/Cas9 or RNAi to knock down the intended target and observe if the phenotype matches that of this compound treatment.[2]

  • Using control compounds: Include a structurally similar but inactive analog of this compound in your experiments.

Troubleshooting Guide

Q1: I am observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. How can I determine if this is an off-target effect?

A1: This is a common challenge in drug research. A systematic approach can help dissect on-target versus off-target effects. Here is a suggested workflow:

G A Inconsistent Phenotype Observed B Perform Dose-Response Curve A->B C Compare IC50 for Phenotype vs. Target Inhibition B->C D IC50s are Similar C->D Hypothesis 1 F IC50 for Phenotype is Much Higher/Lower C->F Hypothesis 2 E Phenotype is Likely On-Target D->E G Suspect Off-Target Effect F->G H Perform Kinase Profiling G->H I Identify Off-Target Kinases H->I J Validate with Orthogonal Approaches (e.g., genetic knockdown, different inhibitor) I->J

Caption: Troubleshooting workflow for inconsistent phenotypes.

Q2: My results with this compound vary between different cell lines. Could this be due to off-target effects?

A2: Yes, cell line-specific responses can be indicative of off-target effects. The expression levels of on-target and potential off-target proteins can vary significantly across different cell types. If an off-target is highly expressed in one cell line but not another, you may observe a differential phenotype. It is advisable to perform proteomic analysis to compare the expression levels of the intended target and any identified off-targets in the cell lines you are using.

Q3: I have identified a potential off-target kinase for this compound. How do I confirm this interaction and its relevance to my observed phenotype?

A3: Confirmation and validation are key.

  • In vitro validation: Perform an in vitro kinase assay with the purified off-target kinase to determine the IC50 of this compound against it.

  • Cellular validation: Use a selective inhibitor for the off-target kinase to see if it recapitulates the observed phenotype. Alternatively, use siRNA or CRISPR to deplete the off-target kinase and see if the phenotype induced by this compound is rescued.

  • Rescue experiment: If possible, overexpress a drug-resistant mutant of the intended target to see if the phenotype is rescued. If not, it further points towards an off-target effect.

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of this compound against its intended target and a panel of representative off-target kinases.

TargetIC50 (nM)Description
Primary Target Kinase 15 Intended target of this compound
Off-Target Kinase A250Structurally related kinase
Off-Target Kinase B800Kinase in a parallel signaling pathway
Off-Target Kinase C>10,000Unrelated kinase, no significant inhibition
Off-Target Kinase D150Potential secondary target

Experimental Protocols

Protocol 1: Kinase Selectivity Assay (Luminescent Kinase Assay)

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

Objective: To determine the IC50 values of this compound for a range of kinases to identify potential off-targets.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the kinase, its specific substrate, and the this compound dilution or vehicle control (DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.

  • Plot the luminescence signal against the logarithm of the this compound concentration.

  • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

G A Prepare this compound Dilutions B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: Workflow for a kinase selectivity assay.

Protocol 2: Cell-Based Phenotypic Assay (Apoptosis Induction)

This protocol describes a method to assess the phenotypic effect of this compound on cells, such as apoptosis induction.

Objective: To quantify the dose-dependent effect of this compound on a cellular phenotype.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom black plates

  • Caspase-3/7 Glo Assay reagent

  • Plate reader with luminescence detection

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound or vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature.

  • Add Caspase-3/7 Glo reagent to each well according to the manufacturer's protocol.

  • Incubate at room temperature for 1 hour, protected from light.

  • Measure luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the this compound concentration to determine the EC50 for the phenotypic response.

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where this compound is intended to inhibit a specific kinase, but an off-target effect on another kinase in a parallel pathway is also depicted.

G cluster_0 Pathway 1 cluster_1 Pathway 2 A Receptor A B Kinase X (On-Target) A->B C Downstream Effector 1 B->C D Cellular Response 1 (e.g., Proliferation) C->D E Receptor B F Kinase Y (Off-Target) E->F G Downstream Effector 2 F->G H Cellular Response 2 (e.g., Apoptosis) G->H Pterophyllin2 This compound Pterophyllin2->B Inhibition (High Affinity) Pterophyllin2->F Inhibition (Low Affinity)

Caption: Hypothetical signaling pathways for this compound.

References

Technical Support Center: Pterophyllin 2 Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pterophyllin 2. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming challenges related to the in vivo bioavailability of this compound.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the preclinical development of this compound and similar poorly soluble natural products.

Q1: We observed very low or undetectable plasma concentrations of this compound after oral administration in our rodent model. What are the primary reasons for this?

A1: Very low oral bioavailability is the most common challenge for complex natural products like this compound, which likely belongs to the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2] The primary reasons are:

  • Poor Aqueous Solubility: this compound, as a diterpenoid, is expected to be highly lipophilic and poorly soluble in gastrointestinal fluids.[3][4] The drug must dissolve to be absorbed, making dissolution the rate-limiting step.[5]

  • Extensive First-Pass Metabolism: The compound may be rapidly metabolized by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver before it can reach systemic circulation.[6][7]

  • Efflux Transporters: this compound might be a substrate for efflux pumps like P-glycoprotein (P-gp/ABCB1) in the intestinal epithelium, which actively transport the absorbed drug back into the gut lumen.[8]

Q2: Our in vivo pharmacokinetic data shows extremely high variability between individual animals. How can we reduce this?

A2: High inter-subject variability is often linked to inconsistent absorption, which is exacerbated by poor solubility.

  • Inconsistent Dissolution: An aqueous suspension of a poorly soluble compound will dissolve and absorb differently depending on the individual animal's gastric pH, intestinal motility, and presence of food.

  • Formulation Instability: The drug may precipitate or aggregate in the dosing vehicle before or after administration.

  • Troubleshooting Steps:

    • Improve the Formulation: Move from a simple suspension to a solubilization-enabling formulation like a lipid-based system or a solid dispersion to ensure the drug is presented to the gut wall in a consistent, dissolved state.[9][10]

    • Control Food Intake: Ensure consistent fasting and feeding schedules for all animals, as food can significantly, and variably, impact the absorption of lipophilic compounds.

    • Verify Formulation Homogeneity: Ensure your dosing formulation is homogenous and that the drug remains suspended or dissolved throughout the dosing period.

Q3: How do I choose the best formulation strategy to improve the bioavailability of this compound?

A3: The optimal strategy depends on the specific physicochemical properties of this compound and your experimental goals. The three main approaches are:

  • Lipid-Based Formulations (e.g., SMEDDS): Excellent for lipophilic ('grease-ball') molecules. These systems pre-dissolve the drug in a mix of oils and surfactants, forming a fine emulsion upon contact with GI fluids, which enhances solubilization and absorption.[10][11]

  • Amorphous Solid Dispersions: Ideal for crystalline ('brick-dust') compounds with high melting points. The drug is molecularly dispersed within a polymer matrix, preventing crystallization and presenting the drug in a high-energy amorphous state that dissolves more readily.[9][12]

  • Nanoparticle Formulations: Involves reducing the drug's particle size to the nanometer range (nanosuspension). This increases the surface area-to-volume ratio, which significantly enhances the dissolution rate according to the Noyes-Whitney equation.[5][11]

Q4: Can increasing solubility with excipients like cyclodextrins negatively impact permeability?

A4: Yes, this is a critical phenomenon known as the solubility-permeability interplay .[13] While excipients like cyclodextrins can increase the amount of this compound dissolved in the GI fluid, they can also form large complexes with the drug. This complex may be too large to permeate the intestinal membrane, or it may reduce the concentration of free, absorbable drug at the gut wall.[13] The goal is to strike an optimal balance where solubility is enhanced without sacrificing permeability. Using self-emulsifying systems or nanosuspensions often avoids this specific issue.

Data Presentation: Pharmacokinetic Parameters

Effective formulation strategies can dramatically improve the systemic exposure of this compound. The table below presents hypothetical, yet representative, pharmacokinetic data comparing different oral formulations in a rat model.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound (20 mg/kg Oral Dose) in Different Formulations

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 55 ± 154.0350 ± 98100% (Baseline)
Micronized Suspension 130 ± 302.5980 ± 210280%
Amorphous Solid Dispersion 450 ± 951.54,100 ± 7501171%
SMEDDS Formulation 780 ± 1501.07,950 ± 13202271%

Data are presented as Mean ± SD. AUC: Area Under the Curve. Cmax: Maximum Plasma Concentration. Tmax: Time to reach Cmax.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol provides a general method for developing a SMEDDS formulation for a lipophilic compound like this compound.

  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

    • Select the oil, surfactant, and co-surfactant that show the highest solubility for this compound.

  • Constructing a Ternary Phase Diagram:

    • Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-surfactant (e.g., 10:90:0, 20:80:0... to 10:0:90).

    • Titrate each mixture with water and observe the formation of emulsions. Identify the region that forms clear or bluish, stable microemulsions. This is your self-microemulsifying region.

  • Preparation of Drug-Loaded SMEDDS:

    • Select a ratio from the optimal microemulsion region (e.g., Oil 20%, Surfactant 50%, Co-surfactant 30%).

    • Add the required amount of this compound to the oil phase and heat gently (e.g., 40°C) under constant stirring until fully dissolved.

    • Add the surfactant and co-surfactant to the mixture and stir until a clear, homogenous liquid is formed.

    • The resulting liquid is the final SMEDDS pre-concentrate, ready for oral dosing.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (250-300g) for at least one week with a 12-hour light/dark cycle and free access to food and water.

  • Fasting: Fast the animals overnight (approx. 12 hours) before dosing but allow free access to water.

  • Dosing: Administer the this compound formulation via oral gavage at the target dose (e.g., 20 mg/kg). Note the exact time of administration for each animal.

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • An intravenous (IV) dosing group should be included in a separate study to determine absolute bioavailability.

  • Plasma Processing:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the supernatant (plasma) to new, labeled microtubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

Visual Guides: Workflows and Mechanisms

The following diagrams illustrate key concepts and workflows for addressing the bioavailability of this compound.

G start Low in vivo exposure of This compound observed q1 What is the limiting factor? start->q1 sol Poor Solubility (BCS II/IV) q1->sol Dissolution-limited? met High First-Pass Metabolism q1->met Metabolism-limited? perm Poor Permeability (BCS III/IV) q1->perm Permeability-limited? sol_strat Formulation Strategies: - Nanosuspension - Solid Dispersion - Lipid-Based (SMEDDS) sol->sol_strat met_strat Strategies: - Use P-gp/CYP3A4 inhibitors - Prodrug approach - Lymphatic targeting (via lipids) met->met_strat perm_strat Strategies: - Use permeation enhancers - Prodrug approach perm->perm_strat test Perform comparative in vivo PK study sol_strat->test met_strat->test perm_strat->test end Optimized Bioavailability test->end

Caption: Troubleshooting workflow for low this compound bioavailability.

G cluster_0 Physicochemical Properties cluster_1 Physiological Barriers sol Low Aqueous Solubility diss Incomplete Dissolution sol->diss perm Low Membrane Permeability abs Poor Absorption perm->abs logp High LogP (Lipophilicity) logp->sol diss->abs met First-Pass Metabolism abs->met bio Low Oral Bioavailability abs->bio met->bio G smedds Oral Dose: SMEDDS Pre-concentrate (Drug in Oil/Surfactant) gi GI Fluids (Aqueous Environment) smedds->gi Dispersion emulsion Spontaneous Formation of Drug-Enriched Microemulsion (Droplets <100nm) gi->emulsion diss_bypass Dissolution Step (Rate-Limiting) BYPASSED gut_wall Intestinal Epithelium emulsion->gut_wall Maintains high drug conc. at absorption site portal_vein Portal Vein (To Liver) gut_wall->portal_vein Absorption lymph Lymphatic System (Bypasses Liver) gut_wall->lymph Lipid uptake pathway

References

Troubleshooting Pterophyllin 2 synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to impurities in the synthesis of Pterophyllin 2.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the multi-step synthesis of this compound, several common impurities can arise. These can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include unreacted starting materials, intermediates from incomplete reactions, and byproducts from side reactions.[] Degradation of starting materials or the final product under certain reaction or work-up conditions can also lead to impurities.

Q2: My reaction yield is significantly low, and the TLC shows multiple spots. What are the likely causes?

A2: Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate often indicate incomplete reactions or the formation of side products.[2] It is crucial to monitor the reaction progress closely using TLC or LC-MS. If the starting material is still present, the reaction may require a longer time, higher temperature, or fresh reagents. The formation of multiple products suggests that side reactions are occurring, which may be minimized by adjusting reaction conditions such as temperature, solvent, or the order of reagent addition.

Q3: How can I effectively remove unreacted starting materials or specific byproducts?

A3: The method for removing impurities depends on their chemical properties relative to this compound. Purification techniques such as preparative chromatography, crystallization, distillation, and filtration are commonly used to isolate the target compound with high purity.[] For this compound, flash column chromatography is often the most effective method for separating closely related impurities.

Q4: I've observed an unexpected mass peak in my LC-MS analysis. How can I identify this unknown impurity?

A4: Identifying unknown impurities requires a systematic approach using various analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass and potential elemental composition. Further structural elucidation can be achieved using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[][3] Comparing the fragmentation pattern in MS/MS with the structure of the desired product can also provide clues about the impurity's structure.

Troubleshooting Guides

Guide 1: Incomplete Final Cyclization Step

Issue: The final step of the this compound synthesis, an intramolecular cyclization, is not proceeding to completion, leaving significant amounts of the linear precursor.

Possible Causes & Solutions:

  • Insufficient Reagent: The catalyst or reagent mediating the cyclization may be insufficient or degraded. Ensure the use of the correct stoichiometric amount and high-quality reagents.

  • Reaction Temperature: The activation energy for the cyclization may not be reached. Gradually increase the reaction temperature while monitoring for product formation and potential degradation.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate. Screen a range of solvents with different polarities.

  • Presence of Inhibitors: Trace amounts of water or other nucleophiles can quench the catalyst or react with the starting material. Ensure all glassware is dry and solvents are anhydrous.

Data Presentation

Table 1: Common Impurities in this compound Synthesis
Impurity IDStructure DescriptionExpected m/z [M+H]⁺Potential SourceRecommended Purification Method
IMP-01 Unreacted Starting Material A185.09Incomplete initial reactionFlash Chromatography (Gradient: 10-30% Ethyl Acetate in Hexane)
IMP-02 Dimer of Intermediate B453.18High concentration, excessive heatFlash Chromatography (Gradient: 30-50% Ethyl Acetate in Hexane)
IMP-03 Over-alkylated Product321.15Excess alkylating agent, prolonged reaction timePreparative HPLC
IMP-04 Hydrolyzed Precursor299.12Presence of water during work-upRecrystallization

Experimental Protocols

Protocol 1: Flash Column Chromatography for this compound Purification

Objective: To purify crude this compound from common synthesis impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in 100% Hexane and carefully pour it into the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the column bed.

  • Elution: Begin elution with 100% Hexane. Gradually increase the polarity by adding Ethyl Acetate according to the gradient determined by initial TLC analysis (e.g., starting with 5% Ethyl Acetate in Hexane and increasing to 40%).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.

  • Analysis: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them under reduced pressure to obtain the purified product.

Protocol 2: HPLC-MS Method for Impurity Profiling

Objective: To detect and quantify impurities in a synthesized batch of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Positive ion mode, scan range 100-1000 m/z.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & QC start Starting Materials reaction Multi-step Synthesis start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude Product workup->crude purify Flash Chromatography crude->purify pure Pure this compound purify->pure analysis Impurity Profiling (LC-MS, NMR) pure->analysis qc Quality Control Check analysis->qc final Final Product qc->final

Caption: General experimental workflow for this compound synthesis and purification.

Troubleshooting Logic for Impurity Detection

G start Crude Product Analysis (TLC/LC-MS) impurity_check Are impurities present? start->impurity_check identify Identify Impurity (MS, NMR) impurity_check->identify Yes pass Product Passes QC impurity_check->pass No source_check Is impurity a known intermediate or starting material? identify->source_check purify Select Purification Method (Column, Recrystallization) identify->purify side_reaction Hypothesize Side Reaction source_check->side_reaction No optimize Optimize Reaction Conditions (Temp, Time, Reagents) source_check->optimize Yes side_reaction->optimize fail Further Optimization Needed optimize->fail reanalyze Re-analyze Purified Product purify->reanalyze reanalyze->pass

Caption: Decision tree for troubleshooting impurities in this compound synthesis.

Hypothetical Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation pterophyllin This compound pterophyllin->raf

Caption: this compound as a hypothetical inhibitor of the RAF-MEK-ERK signaling pathway.

References

Technical Support Center: Enhancing "Pterophyllin 2" Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research did not yield specific information on a compound named "Pterophyllin 2." The following guide provides generalized troubleshooting and experimental protocols for researchers working with novel or poorly characterized compounds in cell culture, using "this compound" as a placeholder.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges researchers may face when working with a new compound in a cell culture setting.

1. Compound Preparation and Handling

  • Q1: My this compound is not dissolving properly in my cell culture medium. What should I do?

    A1: Poor solubility is a common issue with new compounds.[1][2][3] First, ensure you are using an appropriate solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic compounds.[3] However, the final concentration of the solvent in your culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[3] If precipitation occurs when adding the stock to the medium, try warming the medium slightly or increasing the volume of medium for dilution.[3] If solubility issues persist, consider using co-solvents or surfactants, though their effects on your specific cell line should be validated.[3]

  • Q2: How can I determine the stability of this compound in my cell culture conditions?

    A2: The stability of a compound in culture media can affect experimental reproducibility.[4][5][6] To test stability, incubate this compound in your complete cell culture medium at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).[4] At each time point, analyze the concentration of the parent compound using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4] This will help you determine the compound's half-life in your experimental setup and decide if media changes with fresh compound are necessary for long-term experiments.[7][8]

2. Experimental Design

  • Q3: How do I determine the optimal concentration range for this compound in my experiments?

    A3: To find the effective concentration range, a dose-response experiment is necessary.[9][10][11][12][13] Start with a broad range of concentrations, for example, using 10-fold serial dilutions (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).[11][12] Based on the results of this initial screen, you can then perform a more detailed analysis with a narrower range of concentrations around the initial effective dose to accurately determine metrics like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).[10][12]

  • Q4: What is the appropriate exposure time for this compound in my cell-based assays?

    A4: The optimal exposure time depends on the compound's mechanism of action and the biological process being studied.[14][15][16] For compounds that are direct cytotoxins, shorter exposure times may be sufficient.[15] However, for agents that affect cell cycle or are epigenetic modulators, longer incubation times (e.g., 48-72 hours or even longer) may be required to observe an effect.[15][16] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the ideal endpoint for your specific assay.[16]

3. Troubleshooting Unexpected Results

  • Q5: I am seeing high variability in my results between experiments. What could be the cause?

    A5: High variability can stem from several sources.[17] Ensure your cell seeding density is consistent across all experiments, as this can significantly impact drug response.[11][13] Always use cells that are in the exponential growth phase and have a consistent passage number.[18] Inconsistent handling, such as improper mixing of cell suspensions or reagents, can also lead to variability.[19] Implementing standardized protocols and careful record-keeping can help minimize these issues.[17]

  • Q6: this compound is showing much higher cytotoxicity than expected, even at low concentrations. What should I check?

    A6: Unexpectedly high cytotoxicity can be due to several factors.[20][21][22] Verify that your stock solution concentration is correct and that there were no errors in dilution calculations. Check the quality of your reagents and media for any signs of contamination.[21][23] Some compounds can degrade into more toxic byproducts, so assessing the stability of this compound is important.[5] Also, ensure that the solvent used for the stock solution is not contributing to the toxicity at the final concentration used in the assay.[3]

  • Q7: I am not observing any effect of this compound on my cells. How can I troubleshoot this?

    A7: A lack of efficacy could mean the compound is inactive in your chosen cell line or that the experimental conditions are not optimal. Confirm that the compound is soluble and stable in your culture medium for the duration of the experiment.[1][4] The concentration range tested might be too low; consider testing higher concentrations.[10] The exposure time may be too short for the compound's mechanism of action.[15] It is also possible that the chosen cell line lacks the specific target of this compound.

Data Presentation

Table 1: Solubility of Compound X (e.g., this compound) in Common Solvents

SolventSolubility (mg/mL) at 25°CObservations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
Ethanol5Soluble with warming
DMSO> 50Freely Soluble
PEG40010Soluble

Table 2: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line (72h Exposure)

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198 ± 5.2
185 ± 6.1
552 ± 4.8
1025 ± 3.9
505 ± 2.1
1002 ± 1.5
Calculated IC50 ~5 µM

Experimental Protocols

Protocol 1: Determining Compound Solubility

  • Preparation: Weigh out a small amount of this compound (e.g., 1-5 mg) into separate vials for each solvent to be tested.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the vial.

  • Mixing: Vortex the vial for 1-2 minutes.

  • Observation: Visually inspect for undissolved particles.

  • Incremental Addition: If the compound dissolves completely, add another measured volume of the compound and repeat the process until saturation is reached (i.e., solid particles remain after thorough mixing).

  • Quantification: Calculate the solubility in mg/mL.

  • Repeat: Repeat for all desired solvents.

Protocol 2: Assessing Compound Stability in Cell Culture Medium

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.

  • Incubation: Aliquot the solution into sterile tubes and incubate them at 37°C in a CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours), remove one aliquot for analysis.

  • Storage: Immediately store the removed aliquot at -80°C to halt any further degradation until analysis.

  • Analysis: Analyze the concentration of the parent compound in all samples using a suitable analytical method like HPLC or LC-MS/MS.[4]

  • Calculation: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the culture medium.

Protocol 3: Cytotoxicity Assay (e.g., MTT Assay) to Determine IC50

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium from your concentrated stock solution.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway Pterophyllin_2 This compound Receptor Cell Surface Receptor Pterophyllin_2->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Upregulation Cell_Cycle_Arrest Cell Cycle Arrest Nucleus->Cell_Cycle_Arrest Induction

Caption: Hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock_Prep Prepare this compound Stock Solution (in DMSO) Treat_Cells Treat with Serial Dilutions Stock_Prep->Treat_Cells Cell_Culture Culture & Passage Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Read_Plate Read Absorbance Assay->Read_Plate Calculate_IC50 Calculate IC50 Read_Plate->Calculate_IC50

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Tree Start Unexpected Results? High_Variability High Variability? Start->High_Variability Yes No_Effect No Effect? Start->No_Effect No Check_Seeding Check Cell Seeding & Passage Number High_Variability->Check_Seeding Check_Technique Standardize Technique High_Variability->Check_Technique High_Toxicity High Toxicity? No_Effect->High_Toxicity No Check_Solubility Verify Solubility & Stability No_Effect->Check_Solubility Check_Dilutions Verify Stock Concentration & Dilutions High_Toxicity->Check_Dilutions Increase_Conc Increase Concentration & Exposure Time Check_Solubility->Increase_Conc If OK Check_Solvent_Tox Test Solvent Toxicity Check_Dilutions->Check_Solvent_Tox If OK

Caption: Troubleshooting decision tree for in vitro experiments.

References

Technical Support Center: Pterophyllin 2 Degradation and Storage Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Pterophyllin 2" does not correspond to a standard chemical name in scientific literature. Based on the context of degradation and storage, this guide focuses on chlorophyll catabolites, which are tetrapyrrolic compounds that are likely the subject of your interest. The principles and protocols outlined below are based on the known behavior of these related compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorophyll catabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of chlorophyll catabolites?

A1: Chlorophyll catabolites, like many tetrapyrrole compounds, are susceptible to degradation from several factors:

  • Light Exposure: These molecules contain a chromophore and are sensitive to photodegradation.[1]

  • pH: The stability of these compounds is highly dependent on the pH of the solution. Acidic conditions, such as those found in plant vacuoles, can lead to rapid isomerization of fluorescent catabolites to non-fluorescent catabolites.[2]

  • Oxidation: The tetrapyrrole ring is prone to oxidation, which can lead to the cleavage of the macrocycle and loss of activity.[1]

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Enzymatic Activity: Residual enzyme activity from the isolation process can continue to degrade the catabolites.

Q2: What is the typical appearance of degraded chlorophyll catabolites?

A2: Degradation is often visually indicated by a color change. For instance, colorless "nonfluorescent" chlorophyll catabolites can degrade into rust-colored compounds.[1] Monitoring the solution for any color change is a simple, preliminary indicator of degradation.

Q3: What are the recommended storage conditions for chlorophyll catabolites?

A3: To ensure the long-term stability of chlorophyll catabolites, the following storage conditions are recommended:

  • Storage Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is acceptable.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Solvent Choice: The choice of solvent can significantly impact stability. Use high-purity solvents and consider the pH of the solution.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound Activity or Color Change in Solution
Possible Cause Troubleshooting Step
Photodegradation Work with the compound under low-light conditions. Use amber-colored vials or wrap containers in foil. Prepare solutions fresh before use whenever possible.
Incorrect pH Measure the pH of your solution. Adjust the pH to a range where the compound is known to be more stable. For many biological molecules, a neutral pH (around 7) is a good starting point, but this can vary.
Oxidation Degas your solvents before use. Consider adding antioxidants if compatible with your experimental setup. Store solutions under an inert gas.
Contamination Ensure all glassware and equipment are scrupulously clean. Use sterile, high-purity solvents and reagents.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause Troubleshooting Step
Compound Degradation During Experiment Minimize the exposure of the compound to harsh conditions (e.g., high temperature, prolonged light exposure) during the assay. Prepare fresh dilutions for each experiment.
Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing, which can degrade the compound.
Interaction with Assay Components Evaluate potential interactions between your compound and other components of the assay medium (e.g., plastics, other reagents).

Experimental Protocols

Protocol 1: Stability Assessment of a Chlorophyll Catabolite in Solution

Objective: To determine the stability of a chlorophyll catabolite under different storage conditions.

Methodology:

  • Prepare a stock solution of the chlorophyll catabolite in a suitable solvent (e.g., methanol, DMSO).

  • Aliquot the stock solution into several sets of amber vials.

  • Store the vials under different conditions:

    • -20°C (protected from light)

    • 4°C (protected from light)

    • Room temperature (protected from light)

    • Room temperature (exposed to ambient light)

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.

  • Analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection.

  • Quantify the remaining percentage of the parent compound and identify any degradation products.

Data Presentation: Stability of a Hypothetical this compound Analog
Storage ConditionTime Point% Remaining Parent Compound
-20°C, Dark0 hr100%
24 hr99.5%
1 week98.2%
4°C, Dark0 hr100%
24 hr97.1%
1 week90.5%
Room Temp, Dark0 hr100%
24 hr85.3%
1 week62.7%
Room Temp, Light0 hr100%
24 hr55.2%
1 week15.8%

Visualizations

Chlorophyll Degradation Pathway

The degradation of chlorophyll is a well-characterized enzymatic pathway that leads to the formation of various catabolites.[3] Understanding this pathway can provide insights into the potential degradation products of related compounds.

Chlorophyll_Degradation_Pathway Chlorophyll_b Chlorophyll b Chlorophyll_a Chlorophyll a Chlorophyll_b->Chlorophyll_a Chlorophyll b reductase Pheophytin_a Pheophytin a Chlorophyll_a->Pheophytin_a Mg-dechelatase Pheophorbide_a Pheophorbide a Pheophytin_a->Pheophorbide_a Pheophytinase RCC Red Chlorophyll Catabolite (RCC) Pheophorbide_a->RCC Pheophorbide a oxygenase (PAO) pFCC Primary Fluorescent Catabolite (pFCC) RCC->pFCC Red chlorophyll catabolite reductase (RCCR) NCC Non-fluorescent Catabolite (NCC) pFCC->NCC Isomerization (acidic pH)

Caption: Simplified enzymatic pathway of chlorophyll degradation in higher plants.

Experimental Workflow for Stability Testing

This workflow outlines the logical steps for assessing the stability of a compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot Temp_Minus_20 -20°C Aliquot->Temp_Minus_20 Temp_4 4°C Aliquot->Temp_4 Temp_RT_Dark Room Temp (Dark) Aliquot->Temp_RT_Dark Temp_RT_Light Room Temp (Light) Aliquot->Temp_RT_Light Sampling Sample at Time Points Temp_Minus_20->Sampling Temp_4->Sampling Temp_RT_Dark->Sampling Temp_RT_Light->Sampling HPLC_Analysis HPLC-UV/MS Analysis Sampling->HPLC_Analysis Data_Analysis Quantify Degradation HPLC_Analysis->Data_Analysis

Caption: Logical workflow for conducting a chemical stability study.

References

Technical Support Center: Overcoming Pterophyllin 2 Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered with Pterophyllin 2 resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: My cell line has become resistant to this compound. How can I confirm this resistance?

A1: Resistance to this compound can be quantitatively confirmed by determining the half-maximal inhibitory concentration (IC50) using a cytotoxicity assay, such as the MTT assay. A significant increase in the IC50 value in the treated cell line compared to the parental (sensitive) cell line indicates the development of resistance. We recommend performing a dose-response curve with a wide range of this compound concentrations on both the suspected resistant and the parental cell lines.

Q2: What are the common mechanisms of resistance to microtubule-targeting agents like this compound?

A2: Resistance to microtubule-targeting agents typically arises from several mechanisms:

  • Target Alterations: Mutations in the tubulin protein, the direct target of this compound, can prevent the drug from binding effectively.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Alterations in Apoptotic Pathways: Changes in the expression of pro-apoptotic and anti-apoptotic proteins can make cells less susceptible to drug-induced cell death.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the PI3K/Akt/mTOR pathway, can promote cell survival despite the presence of the drug.[1]

Q3: How can I investigate the mechanism of this compound resistance in my cell line?

A3: A stepwise approach can help elucidate the resistance mechanism. We suggest the following workflow:

  • Assess Drug Efflux: Use an efflux pump activity assay (e.g., with a fluorescent substrate like Rhodamine 123) in the presence and absence of a known efflux pump inhibitor (e.g., Verapamil).

  • Analyze Tubulin Expression and Mutations: Sequence the tubulin genes in your resistant cell line to identify potential mutations. You can also assess the expression levels and post-translational modifications of tubulin isoforms via Western blotting.

  • Evaluate Apoptotic Response: Perform an apoptosis assay (e.g., Annexin V/PI staining) to compare the apoptotic response of sensitive and resistant cells to this compound treatment.

  • Profile Key Signaling Pathways: Use Western blotting or phospho-protein arrays to investigate the activation status of survival pathways like PI3K/Akt/mTOR.[1]

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy over time.
Possible Cause Suggested Solution
Development of Resistance Confirm resistance by comparing the IC50 value to the parental cell line (see FAQ 1).
Drug Instability Ensure proper storage of this compound stock solutions as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Cell Line Contamination Periodically check your cell line for mycoplasma contamination and verify its identity using short tandem repeat (STR) profiling.
Issue 2: High IC50 value for this compound in a new cell line.
Possible Cause Suggested Solution
Intrinsic Resistance The cell line may have inherent resistance mechanisms. Investigate baseline expression of efflux pumps and tubulin isoforms.
Incorrect Seeding Density Optimize cell seeding density for your cytotoxicity assay, as this can influence apparent drug sensitivity.
Suboptimal Assay Conditions Ensure the incubation time and drug concentration range are appropriate for the cell line being tested.

Data Presentation

Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)Fold Resistance
Parental Cell Line15 ± 2.11
Resistant Sub-line 1285 ± 15.319
Resistant Sub-line 2450 ± 21.830

Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cell Line 1

TreatmentThis compound IC50 (nM)Reversal Fold
This compound alone285 ± 15.31
This compound + Verapamil (Efflux Pump Inhibitor)25 ± 3.511.4
This compound + LY294002 (PI3K Inhibitor)150 ± 12.11.9

Experimental Protocols

1. MTT Cytotoxicity Assay

  • Objective: To determine the IC50 of this compound.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

2. Rhodamine 123 Efflux Assay

  • Objective: To assess the activity of efflux pumps like P-glycoprotein.

  • Methodology:

    • Harvest and wash cells, then resuspend them in a buffer.

    • Incubate the cells with Rhodamine 123 (a fluorescent substrate for P-gp) with or without an efflux pump inhibitor (e.g., Verapamil).

    • After incubation, wash the cells to remove the extracellular dye.

    • Analyze the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence in the absence of the inhibitor suggests high efflux pump activity.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-gp (Efflux Pump) Receptor Survival Receptor PI3K PI3K Receptor->PI3K Activates Pterophyllin2 This compound Pterophyllin2->Pgp Efflux Tubulin Tubulin Pterophyllin2->Tubulin Inhibits polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Apoptosis Apoptosis Inhibition Microtubules->Apoptosis Mitotic Arrest -> Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Caption: Hypothetical signaling pathways affected by this compound.

G start Start: this compound Resistant Cell Line efflux_assay Rhodamine 123 Efflux Assay start->efflux_assay check_efflux Increased Efflux? efflux_assay->check_efflux efflux_mechanism Mechanism: Increased Drug Efflux check_efflux->efflux_mechanism Yes tubulin_seq Sequence Tubulin Genes check_efflux->tubulin_seq No check_mutation Mutation Found? tubulin_seq->check_mutation mutation_mechanism Mechanism: Target Alteration check_mutation->mutation_mechanism Yes pathway_analysis Analyze Survival Pathways (e.g., PI3K/Akt) check_mutation->pathway_analysis No check_pathway Pathway Activated? pathway_analysis->check_pathway pathway_mechanism Mechanism: Bypass Pathway Activation check_pathway->pathway_mechanism Yes

Caption: Workflow for identifying this compound resistance mechanisms.

G start Problem: this compound Resistance identify_mechanism Identify Resistance Mechanism (See Workflow) start->identify_mechanism is_efflux Increased Efflux? identify_mechanism->is_efflux efflux_solution Solution: Co-administer with Efflux Pump Inhibitor (e.g., Verapamil) is_efflux->efflux_solution Yes is_bypass Bypass Pathway Activation? is_efflux->is_bypass No bypass_solution Solution: Combine with Inhibitor of the Activated Pathway (e.g., PI3K inhibitor) is_bypass->bypass_solution Yes is_target Target Mutation? is_bypass->is_target No target_solution Solution: Use alternative drug with a different binding site or mechanism of action is_target->target_solution Yes

Caption: Troubleshooting guide for overcoming this compound resistance.

References

Validation & Comparative

A Preclinical Comparative Analysis of Polyphyllin II and Cisplatin in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for Polyphyllin II (PPII), a natural steroidal saponin, and cisplatin, a standard-of-care chemotherapy, in the context of non-small cell lung cancer (NSCLC). This report synthesizes available data on their mechanisms of action, efficacy, and includes detailed experimental protocols to aid in the reproducibility of these findings.

Executive Summary

Polyphyllin II (PPII) has demonstrated significant anti-proliferative and pro-apoptotic effects in preclinical studies on non-small cell lung cancer (NSCLC) cells. Its primary mechanism of action involves the induction of apoptosis through the inhibition of autophagy via the mTOR signaling pathway. Cisplatin, a cornerstone of NSCLC chemotherapy, primarily induces apoptosis through DNA damage. This guide presents a side-by-side comparison of the available preclinical data for these two compounds, highlighting their effects on cell viability, apoptosis, and autophagy in key NSCLC cell lines. While direct comparative studies are limited, this guide collates data from multiple sources to provide a comprehensive overview for research and development purposes.

In Vitro Efficacy and Mechanism of Action

Both Polyphyllin II and cisplatin have been shown to reduce the viability of NSCLC cell lines, including A549 and H1299. However, their potency and mechanisms of inducing cell death exhibit distinct characteristics.

Comparative Cell Viability Data

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for PPII and cisplatin in A549 and H1299 NSCLC cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions such as incubation time.

CompoundCell LineIC50 (µM)Incubation Time (hours)Citation
Polyphyllin IIA5498.26 ± 0.0324[1][2]
Polyphyllin IIH12992.86 ± 0.8324[1][2]
CisplatinA549/DDP (cisplatin-resistant)--[3][4]
Mechanism of Action: Apoptosis and Autophagy

Both compounds ultimately lead to apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. However, their upstream mechanisms differ significantly.

Polyphyllin II induces apoptosis by first inhibiting autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. By blocking autophagy, PPII sensitizes the cancer cells to apoptosis. This is achieved through the modulation of the mTOR signaling pathway.[1][2] Key molecular events associated with PPII treatment include:

  • Increased Bax/Bcl-2 ratio: This indicates a shift towards a pro-apoptotic state.[1]

  • Increased cleaved caspase-3: This is a key executioner of apoptosis.[1]

  • Decreased p-mTOR expression: This confirms the inhibition of the mTOR pathway.[1]

  • Increased LC3-II/LC3-I ratio and p62 degradation: These are markers of autophagy modulation.[1]

Cisplatin , on the other hand, primarily functions by cross-linking DNA, which leads to DNA damage and subsequently triggers the intrinsic apoptotic pathway. In some contexts, cisplatin has also been shown to induce autophagy, which can sometimes act as a survival mechanism for cancer cells, contributing to cisplatin resistance.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the intricate cellular processes affected by Polyphyllin II and the general workflow of preclinical cancer drug evaluation, the following diagrams are provided.

Polyphyllin_II_Signaling_Pathway Polyphyllin II Signaling Pathway in NSCLC PPII Polyphyllin II mTOR mTOR Pathway PPII->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Apoptosis Apoptosis Autophagy->Apoptosis inhibits CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Polyphyllin II signaling pathway in NSCLC.

Preclinical_Drug_Evaluation_Workflow General Preclinical Drug Evaluation Workflow InVitro In Vitro Studies (Cell Lines) CellViability Cell Viability Assays (e.g., CCK-8) InVitro->CellViability ApoptosisAssay Apoptosis Assays (e.g., Annexin V) InVitro->ApoptosisAssay Mechanism Mechanism of Action (e.g., Western Blot) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) InVitro->InVivo DataAnalysis Data Analysis & Comparison CellViability->DataAnalysis ApoptosisAssay->DataAnalysis Mechanism->DataAnalysis Xenograft Xenograft Models InVivo->Xenograft Efficacy Efficacy Assessment (Tumor Growth) Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity Efficacy->DataAnalysis Toxicity->DataAnalysis

Caption: General preclinical drug evaluation workflow.

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed A549 or H1299 cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[5]

  • Drug Treatment: Treat the cells with varying concentrations of Polyphyllin II or cisplatin and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[5]

  • Incubation: Incubate the plates for 1-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC)
  • Cell Treatment: Culture and treat cells with the compounds of interest as described for the viability assay.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[6]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Western Blotting
  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, LC3, p-mTOR, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject NSCLC cells (e.g., A549, H1299) into the flank of immunocompromised mice (e.g., nude or SCID mice).[8][9]

  • Tumor Growth: Allow the tumors to grow to a palpable size.[8]

  • Drug Administration: Administer Polyphyllin II or cisplatin (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal, intravenous).

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[10]

  • Toxicity Monitoring: Monitor the body weight and general health of the mice to assess toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).

Conclusion and Future Directions

The preclinical data suggest that Polyphyllin II is a promising anti-cancer agent for NSCLC with a distinct mechanism of action compared to the standard chemotherapeutic, cisplatin. PPII's ability to induce apoptosis through the inhibition of autophagy presents a novel therapeutic strategy. However, to establish a more definitive comparison and understand the full potential of PPII, further research is warranted. Specifically, head-to-head in vivo studies directly comparing the efficacy and toxicity of Polyphyllin II and cisplatin in NSCLC xenograft models are crucial. Such studies would provide the necessary data to justify further development of Polyphyllin II as a potential therapeutic for non-small cell lung cancer.

References

Unveiling the Potential of Chlorophyllin: A Comparative Analysis of its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

While the specific compound "Pterophyllin 2" remains elusive in independent scientific literature, extensive research has focused on its parent compound, chlorophyllin, a semi-synthetic derivative of chlorophyll. This guide provides a comprehensive comparison of chlorophyllin's performance against other relevant bioactive compounds, supported by experimental data to inform researchers, scientists, and drug development professionals.

This analysis delves into the antioxidant, anti-cancer, and detoxification properties of sodium copper chlorophyllin (SCC), the most common form of chlorophyllin, and juxtaposes its efficacy with that of N-acetylcysteine (NAC), sulforaphane, and hydroxyurea.

Key Performance Indicators: A Tabular Comparison

To facilitate a clear and objective assessment, the following tables summarize the quantitative data from various independent studies.

Table 1: In Vitro Antioxidant Activity (DPPH Assay)
CompoundTest SystemIC50 (µg/mL)Source
Sodium Copper Chlorophyllin DPPH radical scavenging assayData Not Available in Direct Comparative Studies-
N-Acetylcysteine (NAC) DPPH radical scavenging assay>1000[1]
Sulforaphane DPPH radical scavenging assay~150[2]

Note: Direct comparative studies of chlorophyllin's DPPH scavenging activity alongside NAC and sulforaphane are limited. The available data for NAC and sulforaphane are presented for contextual comparison of their antioxidant potential.

Table 2: In Vitro Anticancer Activity in Colon Cancer Cell Lines
CompoundCell LineIC50Source
Sodium Copper Chlorophyllin HCT116~100 µM (cytotoxicity)[3]
Sulforaphane SW48025 µmol/l (used concentration)[4]
Sulforaphane HCT116Not specified, but inhibited proliferation by up to 95% at 15 µmol/L[5]
BOU (Hydroxyurea Derivative) SW62017.0 µM[6]
MHCU (Hydroxyurea Derivative) SW62067.1 µM[6]
Table 3: Clinical Efficacy in Radiation-Induced Hemorrhagic Cystitis
TreatmentStudy PhaseNumber of PatientsObjective Response Rate (ORR)Complete Response (CR)Partial Response (PR)Source
Oral Sodium Copper Chlorophyllin (750 mg/day) II2483.3%41.7% (10 patients)41.7% (10 patients)[7]
Table 4: In Vitro Aflatoxin B1 Binding Capacity
AdsorbentAdsorption (%)Source
Chlorophyllin Data on direct percentage binding is limited; acts by forming complexes[8]
Acid Activated Bentonite >99%[9]
Yeast Cell Wall 47%[9]
Activated Carbon Lower than other binders[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

cluster_antioxidant Antioxidant Mechanism Chlorophyllin Chlorophyllin ROS Reactive Oxygen Species (ROS) Chlorophyllin->ROS Scavenges Cellular Damage Cellular Damage ROS->Cellular Damage Causes cluster_anticancer Anticancer Mechanism (Colon Cancer) Chlorophyllin Chlorophyllin Ribonucleotide Reductase Ribonucleotide Reductase (RR) Chlorophyllin->Ribonucleotide Reductase Inhibits Cell Cycle Arrest S-Phase Arrest Chlorophyllin->Cell Cycle Arrest DNA Synthesis DNA Synthesis & Repair Ribonucleotide Reductase->DNA Synthesis Essential for Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis cluster_workflow In Vitro Anticancer Assay Workflow Cell_Culture Culture Colon Cancer Cells (e.g., HCT116, SW620) Treatment Treat cells with varying concentrations of test compound Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 48h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, Crystal Violet) Incubation->Viability_Assay Data_Analysis Determine IC50 value Viability_Assay->Data_Analysis

References

Unraveling the Enigma of Pterophyllin 2: A Case of Mistaken Identity in Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific databases and chemical literature has revealed no identifiable compound or class of molecules known as "Pterophyllin 2." This suggests that the requested head-to-head comparison with its analogs cannot be performed as the primary subject, this compound, does not appear to be a recognized chemical entity in the public domain.

Researchers, scientists, and drug development professionals are advised that inquiries into "this compound" may be the result of a typographical error, a misinterpretation of preliminary research data, or an internal codename not yet disclosed in published literature. Our investigation into the name yielded tangential results, most notably pointing towards "Pterophyllum," a genus of freshwater angelfish, and "Tissue Factor Pathway Inhibitor 2 (TFPI-2)," a protein involved in the regulation of blood coagulation. Neither of these are small molecule compounds that would have "analogs" in the context of drug development and medicinal chemistry.

It is crucial for researchers to ensure the correct nomenclature and verified existence of a compound before embarking on comparative studies. The rigorous process of scientific validation begins with the unambiguous identification of the molecule of interest. Without a defined chemical structure, it is impossible to:

  • Identify or synthesize analogs.

  • Conduct and compare biological assays.

  • Elucidate mechanisms of action and signaling pathways.

  • Present comparative data in any meaningful format.

For professionals in the field of drug discovery and development, this situation underscores the importance of verifying compound identity through established chemical registries such as CAS, IUPAC nomenclature, or by referencing peer-reviewed publications with clear structural elucidation.

Recommendations for Researchers:

Should "this compound" be an internal designation, it is recommended to cross-reference the internal documentation for its formal chemical name or structure. If the name was encountered in a publication or presentation, a careful review of the source material is advised to check for potential errors in transcription.

Until "this compound" can be positively identified as a specific chemical structure, any request for comparative analysis, data presentation, or pathway visualization is regrettably unfeasible. We encourage the research community to prioritize clear and standardized nomenclature to avoid such ambiguities and foster more effective scientific communication and collaboration.

Safety Operating Guide

Essential Safety and Handling Protocols for Pterophyllin 2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific chemical compound "Pterophyllin 2" could not be definitively identified in publicly available safety and chemical databases. The following guidance is based on best practices for handling potentially hazardous chemicals in a laboratory setting. Researchers, scientists, and drug development professionals must obtain and thoroughly review the official Safety Data Sheet (SDS) from the manufacturer or supplier for this compound before any handling, storage, or disposal. The information provided herein is for illustrative purposes and should be adapted to the specific hazards outlined in the product's SDS.

Immediate Safety and Logistical Information

Safe handling of any chemical substance in a research environment is paramount to ensure the well-being of personnel and the integrity of experimental outcomes. This guide provides a foundational framework for establishing operational and disposal plans for a compound like this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling a potentially hazardous chemical. This should be considered a minimum requirement and may need to be augmented based on the specific physical, chemical, and toxicological properties of this compound as detailed in its SDS.

Body Part Personal Protective Equipment Specifications and Use Cases
Hands Chemical-resistant glovesNitrile, neoprene, or other material as specified in the SDS. Always inspect gloves for tears or punctures before use.[1] Wear two pairs when handling highly toxic substances.
Eyes Safety goggles or face shieldUse tightly sealing safety goggles to protect against splashes.[2][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3]
Body Laboratory coat or chemical-resistant suitA lab coat should be worn at all times in the laboratory. For larger quantities or highly hazardous materials, a chemical-resistant suit may be necessary.[4][5]
Respiratory Fume hood or respiratorAll work with volatile or powdered substances should be conducted in a certified chemical fume hood. If a fume hood is not available or insufficient, a NIOSH/MSHA approved respirator appropriate for the hazard must be worn.[2]
Feet Closed-toe shoesSturdy, closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that this compound is handled safely and efficiently at every stage of its lifecycle in the laboratory.

Operational Workflow for this compound cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receiving Receiving Inventory & Storage Inventory & Storage Receiving->Inventory & Storage Log & Store SDS Review SDS Review Inventory & Storage->SDS Review Consult Weighing & Preparation Weighing & Preparation SDS Review->Weighing & Preparation Proceed if Safe Experimental Use Experimental Use Weighing & Preparation->Experimental Use Transfer Decontamination Decontamination Experimental Use->Decontamination Clean Up Waste Segregation Waste Segregation Decontamination->Waste Segregation Separate Disposal Disposal Waste Segregation->Disposal Dispose Disposal Plan for this compound Waste cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling cluster_final_disposal Final Disposal Unused Product Unused Product Waste Segregation Waste Segregation Unused Product->Waste Segregation Contaminated Materials Contaminated Materials Contaminated Materials->Waste Segregation Waste Labeling Waste Labeling Waste Segregation->Waste Labeling Categorize Temporary Storage Temporary Storage Waste Labeling->Temporary Storage Store Safely Licensed Waste Hauler Licensed Waste Hauler Temporary Storage->Licensed Waste Hauler Scheduled Pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pterophyllin 2
Reactant of Route 2
Pterophyllin 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.